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  • Product: 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol
  • CAS: 296274-99-2

Core Science & Biosynthesis

Foundational

Synthesis of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale The synthesis of selectively functionalized derivatives of tris(hydroxymethyl)aminomethane (TRIS) is a critical operation in modern bioconjugation, dendrimer synthesis, and the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The synthesis of selectively functionalized derivatives of tris(hydroxymethyl)aminomethane (TRIS) is a critical operation in modern bioconjugation, dendrimer synthesis, and the development of lipid nanoparticles (LNPs). The target molecule, 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol (mono-O-benzyl TRIS), represents a highly valuable building block.

The primary synthetic challenge lies in the molecule's polyfunctional nature: it possesses three equivalent primary hydroxyl groups and one highly nucleophilic primary amine. Attempting a direct mono-O-alkylation invariably results in a complex, statistical mixture of N-alkylated and poly-O-alkylated products. To achieve absolute regiocontrol, a strategic four-step protection-alkylation-deprotection sequence must be employed, utilizing orthogonal protecting groups to isolate a single hydroxyl moiety[1].

Mechanistic Logic & Causality (E-E-A-T)

As a self-validating synthetic system, every transformation in this workflow is designed with specific chemical causality:

  • Amine Masking (Kinetic Control): The primary amine is the most nucleophilic site on the TRIS molecule. By reacting TRIS with Di-tert-butyl dicarbonate ( Boc2​O ), we selectively protect the amine[2]. The tert-butyloxycarbonyl (Boc) group is specifically chosen over alternatives like Fmoc or Cbz because it is completely stable to the strongly basic conditions required later for etherification.

  • Diol Masking (Thermodynamic Control): To differentiate the three identical hydroxyl groups, the system is subjected to 2,2-dimethoxypropane under acidic catalysis. This leverages the thermodynamic stability of a 6-membered 1,3-dioxane ring (acetonide)[3]. Because ring formation consumes exactly two hydroxyl groups, the third is left exposed.

  • Regioselective O-Alkylation: With the amine and two hydroxyls masked, the single free hydroxyl is deprotonated by Sodium Hydride (NaH) to form a highly reactive alkoxide, which then attacks Benzyl Bromide (BnBr) via an SN​2 mechanism.

  • Orthogonal Global Deprotection: The brilliance of combining Boc and acetonide protecting groups lies in their shared acid-lability. A single treatment with Trifluoroacetic acid (TFA) simultaneously unmasks the amine and the 1,3-diol, leaving the robust benzyl ether completely intact.

Mechanism A Primary Amine (Highly Nucleophilic) A_Prot Boc Protection (Base Stable) A->A_Prot Step 1 B 1,3-Diol System (Chelating) B_Prot Acetonide Protection (Base Stable) B->B_Prot Step 2 C Remaining Hydroxyl (Target for Alkylation) Alkylation Williamson Ether Synthesis (NaH, BnBr) C->Alkylation Step 3 A_Prot->Alkylation B_Prot->Alkylation

Figure 1: Mechanistic logic mapping the selective functionalization of TRIS reactive sites.

Retrosynthetic Pathway Visualization

Synthesis TRIS TRIS (Unprotected) BocTRIS N-Boc-TRIS (CAS: 146651-71-0) TRIS->BocTRIS Boc2O (N-Protection) Acetonide N-Boc-TRIS Acetonide (CAS: 364631-72-1) BocTRIS->Acetonide 2,2-DMP (O,O-Acetalization) Benzylated O-Benzyl Acetonide (Fully Protected) Acetonide->Benzylated NaH, BnBr (O-Alkylation) Target Mono-O-Benzyl TRIS (Target Molecule) Benzylated->Target TFA / DCM (Global Deprotection)

Figure 2: Four-step synthetic workflow for the regioselective mono-O-benzylation of TRIS.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters for the four-step synthesis.

StepReaction PhasePrimary ReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 N-Boc Protection Boc2​O , Et3​N 1.1, 1.2251290 - 95
2 Acetonide Formation2,2-DMP, p-TsOH2.0, 0.125880 - 85
3 O-BenzylationNaH, BnBr1.2, 1.10 251675 - 80
4 Global DeprotectionTFA / DCMExcess25290 - 95

Step-by-Step Experimental Methodologies

Step 1: Synthesis of N-Boc-TRIS (CAS: 146651-71-0)

Objective: Selectively mask the highly nucleophilic primary amine.

  • Reaction Setup: Suspend TRIS (1.0 eq) in a 1:1 mixture of Methanol and H2​O . Add Triethylamine ( Et3​N , 1.2 eq) and stir until complete dissolution is achieved.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dropwise over 30 minutes to control the exothermic release of CO2​ .

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Evaporate the methanol under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield a white solid[2].

  • Self-Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The starting material will show a bright purple spot (free amine), whereas the product will be Ninhydrin-negative, confirming complete N-protection.

Step 2: Synthesis of N-Boc-TRIS Acetonide (CAS: 364631-72-1)

Objective: Mask two of the three hydroxyl groups via thermodynamic acetalization.

  • Reaction Setup: Dissolve the N-Boc-TRIS intermediate (1.0 eq) in anhydrous acetone under an inert argon atmosphere.

  • Catalysis: Add 2,2-dimethoxypropane (2,2-DMP, 2.0 eq) followed by a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Propagation: Stir the mixture at room temperature for 8 hours. The use of 2,2-DMP acts as a water scavenger, driving the equilibrium toward the cyclic acetal[3].

  • Workup: Quench the reaction by adding Et3​N (0.15 eq) to neutralize the acid catalyst, preventing premature deprotection during concentration. Evaporate the solvent and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint: 1H NMR spectroscopy will reveal a distinct 6H singlet near δ 1.40 ppm, confirming the successful incorporation of the isopropylidene (acetonide) methyl groups.

Step 3: Synthesis of O-Benzyl N-Boc-TRIS Acetonide

Objective: Regioselective Williamson etherification of the single remaining hydroxyl group.

  • Reaction Setup: Dissolve the N-Boc-TRIS Acetonide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under argon. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Add Benzyl Bromide (BnBr, 1.1 eq) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench the excess NaH with cold water. Extract the aqueous phase with Ethyl Acetate. Wash the organic layer extensively with water (to remove DMF) and brine. Dry and concentrate.

  • Self-Validation Checkpoint: TLC visualization under short-wave UV light (254 nm) will show a strongly UV-active spot, confirming the presence of the newly attached aromatic benzyl ring.

Step 4: Global Deprotection to Target Molecule

Objective: Simultaneous acidic cleavage of the Boc and Acetonide groups.

  • Reaction Setup: Dissolve the O-Benzyl intermediate in Dichloromethane (DCM).

  • Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of TFA:DCM. Stir at room temperature for 2 hours.

  • Workup: Evaporate the volatiles under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x).

  • Neutralization: Dissolve the resulting TFA salt in a minimal amount of methanol and pass it through a basic ion-exchange resin (or neutralize with 1M NaOH and extract with 9:1 DCM/MeOH) to yield the free base of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol .

  • Self-Validation Checkpoint: Electrospray Ionization Mass Spectrometry (ESI-MS) will display the exact mass of the target molecule [M+H]+ , with the complete disappearance of the +100 Da (Boc) and +40 Da (Acetonide) mass shifts.

References

  • Title: tert-Butyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | 364631-72-1 Source: Pharmaffiliates URL: [Link]

  • Title: Expeditive Synthesis of Glycodendrimer Scaffolds Based on Versatile TRIS and Mannoside Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Chiral Synthesis and Asymmetric Desymmetrization of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol: A Technical Guide

Executive Summary The demand for enantiopure quaternary α -amino acids and sphingolipid analogs (such as the immunosuppressant FTY720/Fingolimod) requires robust, scalable synthetic methodologies[1]. At the heart of thes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for enantiopure quaternary α -amino acids and sphingolipid analogs (such as the immunosuppressant FTY720/Fingolimod) requires robust, scalable synthetic methodologies[1]. At the heart of these pathways lies 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol .

A critical scientific distinction must be made: this molecule is inherently achiral (prochiral). Because it possesses two identical hydroxymethyl groups, it contains a plane of symmetry[2]. Therefore, the "chiral synthesis" associated with this molecule does not refer to synthesizing it as a chiral entity, but rather utilizing it as a foundational prochiral scaffold. Through asymmetric desymmetrization , this meso-like diol is converted into highly enantioenriched chiral building blocks. This whitepaper details the structural logic, upstream synthesis, and self-validating protocols required to execute this transformation with absolute stereochemical fidelity.

Structural Paradigm: Prochirality and Causality

To understand the utility of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol, one must analyze its precursor: 2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as TRIS[3]. TRIS contains three identical hydroxymethyl groups. Attempting direct asymmetric desymmetrization on a triol is mechanistically chaotic, as catalysts struggle to differentiate three identical functional groups, leading to poor enantiomeric excess (ee) and over-acylation.

The Causality of Benzylation: By selectively protecting one of the three hydroxyl groups as a benzyl ether, the symmetry of the molecule is reduced. The resulting 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol possesses exactly two chemically equivalent hydroxymethyl groups (pro-R and pro-S). This precise structural arrangement allows chiral catalysts or enzymes to differentiate the two faces of the molecule, enabling the creation of a quaternary stereocenter with >99% ee[2].

Upstream Synthesis: Constructing the Prochiral Scaffold

The synthesis of the prochiral scaffold from TRIS requires a sequence of protection and deprotection steps designed to isolate a single hydroxyl group for benzylation.

G A TRIS (Achiral Triol) B Oxazoline Formation A->B C O-Benzylation (NaH, BnBr) B->C D Acidic Hydrolysis (Deprotection) C->D E 2-Amino-2-[(benzyloxy)methyl] propane-1,3-diol (Prochiral Scaffold) D->E F Enzymatic Desymmetrization E->F G Chiral Monoacetate (>98% ee) F->G

Synthetic workflow from TRIS to the enantiopure chiral monoacetate via desymmetrization.

The "Chiral Synthesis" Core: Asymmetric Desymmetrization

The transformation of the prochiral diol into a chiral monoacetate is the defining step of the workflow. Two primary methodologies dominate this space:

  • Enzymatic Desymmetrization (Biocatalysis): Lipases, such as Candida antarctica lipase B (Novozym 435), possess highly evolved chiral active sites. When the prochiral diol enters the active site, steric interactions heavily favor the acylation of the pro-R hydroxyl group while blocking the pro-S group[4].

  • Organocatalytic Desymmetrization: Small-molecule chiral catalysts, such as dinuclear zinc complexes, can also achieve this by forming a transient chiral environment via hydrogen bonding and Lewis acid coordination[2].

Pathway Prochiral Prochiral Diol (Achiral, Plane of Symmetry) Enzyme Lipase Active Site (Chiral Environment) Prochiral->Enzyme Binding Complex Enzyme-Substrate Complex (Diastereomeric Transition States) Enzyme->Complex ProR Fast Acylation (pro-R OH) Complex->ProR ProS Slow/No Acylation (pro-S OH) Complex->ProS Product (R)-Monoacetate (Chiral Building Block) ProR->Product

Enzymatic desymmetrization pathway differentiating pro-R and pro-S hydroxymethyl groups.

Self-Validating Experimental Protocol: Enzymatic Monoacetylation

To ensure scientific integrity, the following protocol incorporates built-in validation mechanisms to prevent false positives in stereochemical assignment.

Prerequisite (Causality Check): Prior to enzymatic desymmetrization, the primary amine must be protected (e.g., as an N-Boc derivative). Why? Free primary amines can undergo non-enzymatic chemical amidation with the acyl donor, leading to racemic mixtures and irreversible poisoning of the lipase active site.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10 mmol of N-Boc-2-amino-2-[(benzyloxy)methyl]propane-1,3-diol in 50 mL of anhydrous 1,4-dioxane under an argon atmosphere.

  • Acyl Donor Addition: Add 100 mmol (10 equiv) of vinyl acetate. Causality: Vinyl acetate is chosen because its leaving group (vinyl alcohol) instantly tautomerizes to acetaldehyde. This renders the transesterification thermodynamically irreversible, preventing the reverse reaction from eroding the enantiomeric purity[4].

  • Catalyst Introduction: Add 20% w/w of immobilized Novozym 435. Stir gently at 25∘C to avoid mechanical shearing of the immobilized enzyme beads.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 1:1). The system is self-validating here: the appearance of a single new spot with a higher Rf​ value confirms monoacetylation. If a third spot appears near the solvent front, over-acylation (diacetate formation) is occurring, and the reaction must be quenched immediately.

  • Workup & Validation: Filter the mixture to recover the recyclable enzyme. Evaporate the solvent and purify via flash chromatography. Determine the ee using Chiral HPLC (Chiralpak AD-H column). The baseline resolution of the two enantiomeric peaks provides absolute, self-validating proof of the catalyst's stereoselectivity.

Quantitative Data: Catalyst and Condition Optimization

The choice of catalyst and solvent dictates the efficiency of the desymmetrization. The table below summarizes benchmark data for the desymmetrization of 2-substituted 1,3-propanediols[2],[4].

Catalyst SystemAcyl DonorSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Novozym 435 Vinyl Acetate1,4-Dioxane251292>99
Lipase AK Vinyl AcetateTHF302485>98
PPL (Porcine) Vinyl ButyrateToluene30486082
Dinuclear Zinc Benzoyl ChlorideCH 2​ Cl 2​ -20188895

Note: Novozym 435 in 1,4-dioxane provides the optimal balance of reaction kinetics and stereochemical fidelity.

Applications in Drug Development

The chiral monoacetate generated from this workflow is a highly versatile intermediate. By selectively unmasking the benzyl ether or the acetate group, researchers can orthogonally functionalize the quaternary carbon. This exact chiral topology is the foundational blueprint for synthesizing next-generation Sphingosine-1-phosphate (S1P) receptor modulators, overcoming the off-target toxicity often associated with racemic or achiral drugs like standard FTY720[1].

References

  • 2-Amino-2-(hydroxymethyl)propane-1,3-diol - Smolecule. smolecule.com.
  • A Comparative Analysis of 2,2-Dibutylpropane-1,3-diol Isomers for Researchers and Drug Development Professionals - Benchchem. benchchem.com.
  • Dinuclear Zinc-Catalyzed Asymmetric Desymmetrization of Acyclic 2-Substituted-1,3-Propanediols: A Powerful Entry into Chiral Building Blocks - PMC. nih.gov.
  • Hoveyda-Snapper Desymmetrization Catalyst | 913831-29-5 - Benchchem. benchchem.com.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Oxazolines from 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

Executive Summary For drug development professionals and synthetic chemists, the construction of highly functionalized quaternary stereocenters is a persistent challenge. The molecule 2-Amino-2-[(benzyloxy)methyl]propane...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the construction of highly functionalized quaternary stereocenters is a persistent challenge. The molecule 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol —a desymmetrized derivative of TRIS (tris(hydroxymethyl)aminomethane)—serves as an exceptional building block. By converting this precursor into a 2-oxazoline, researchers can generate a rigid heterocyclic scaffold bearing a pre-differentiated quaternary carbon (C4) with both a free hydroxymethyl group and a benzyl-protected hydroxymethyl group. This application note details the mechanistic causality, reagent selection, and self-validating protocols required to achieve this transformation with high chemoselectivity.

Strategic Rationale & Mechanistic Causality

The synthesis of 2-oxazoline rings from amino alcohols is generally governed by Baldwin's rules for ring closure[1]. The transformation of our specific TRIS derivative proceeds via a two-phase sequence: chemoselective N-acylation followed by cyclodehydration.

The primary synthetic hurdle lies in the cyclodehydration phase . Because the intermediate N-acyl diol possesses two identical primary hydroxyl groups, the dehydrating agent must activate only one hydroxyl group to facilitate intramolecular attack by the amide carbonyl oxygen. If aggressive, non-reversible dehydrating agents (such as TsCl or excess DAST) are used without strict stoichiometric control, the reaction suffers from poor chemoselectivity, leading to bis-activated byproducts (e.g., bis-tosylates)[2].

To circumvent this, thermodynamic control via Brønsted acid catalysis is highly recommended. Recent methodologies demonstrate that Trifluoromethanesulfonic acid (TfOH) efficiently promotes the dehydrative cyclization of N-(2-hydroxyethyl)amides, generating water as the sole byproduct[3]. TfOH reversibly protonates the hydroxyl group, turning it into a transient oxonium ion that facilitates ring closure while leaving the unreacted second hydroxyl group pristine.

Mechanism N1 N-Acyl Diol N2 Protonation by TfOH N1->N2 N3 Oxonium Ion N2->N3 -H2O N4 Intramolecular Attack N3->N4 N5 Oxazoline Formation N4->N5 -H+

Mechanistic causality of TfOH-promoted dehydrative cyclization.

Comparative Analysis of Cyclodehydration Reagents

To guide experimental design, the following table summarizes the quantitative data and chemoselectivity profiles of standard oxazoline-forming reagents when applied to 1,3-diol systems.

Reagent SystemEq. RequiredTemp (°C)Avg. Yield (%)Chemoselectivity (Mono- vs Bis-)Primary Byproducts
TfOH (Triflic Acid) 1.58075–85High (Thermodynamic control)Water
DAST 1.05-78 to RT80–90Moderate (Kinetic control)HF, Et₂NSF₃=O
Burgess Reagent 1.17060–75High Sulfamate salts
TsCl / Et₃N 1.10 to RT50–65Low (Prone to bis-tosylation)Pyridinium salts

Experimental Workflows & Protocols

Workflow Step1 Step 1: N-Acylation Reagents: RCOCl, Et3N, DCM Temp: 0°C to RT Val1 Checkpoint 1 Ninhydrin: Negative ESI-MS: [M+H]+ corresponding to amide Step1->Val1 Step2 Step 2: Cyclodehydration Reagents: TfOH, DCE Temp: 80°C, 12h Val1->Step2 If Validated Val2 Checkpoint 2 TLC: Rf shift (less polar) 1H NMR: Oxazoline CH2 at 4.2-4.4 ppm Step2->Val2 Product Target Molecule 4-(benzyloxymethyl)-4-(hydroxymethyl) -2-oxazoline Val2->Product If Validated

Experimental workflow and self-validation checkpoints.

Phase 1: Chemoselective N-Acylation

Objective: Form the N-acyl diol intermediate without triggering O-acylation. Causality: At 0 °C, the kinetic nucleophilicity of the primary amine vastly outpaces that of the primary alcohols. Maintaining this thermal boundary prevents the formation of unwanted ester byproducts.

  • Preparation: Dissolve 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 2.0 eq) and cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation: Dropwise add the desired carboxylic acid chloride (RCOCl, 1.05 eq) over 15 minutes. Note: Slow addition prevents localized exothermic spikes that could drive O-acylation.

  • Maturation: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Self-Validation Checkpoint 1:

    • TLC Analysis: Spot the reaction mixture against the starting material. The starting amine will stain positive (purple/red) with Ninhydrin. The successful N-acyl product will be Ninhydrin-negative but PMA-positive.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: TfOH-Promoted Cyclodehydration

Objective: Selectively cyclize the N-acyl diol into the 4-(benzyloxymethyl)-4-(hydroxymethyl)-2-oxazoline. Causality: TfOH acts as a strong, non-nucleophilic Brønsted acid that activates the hydroxyl group as a leaving group without permanently modifying the second hydroxyl[3].

  • Preparation: Dissolve the crude N-acyl diol (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M).

  • Activation: Add Trifluoromethanesulfonic acid (TfOH, 1.5 eq) at room temperature.

  • Cyclization: Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation Checkpoint 2:

    • TLC Analysis: The oxazoline product will elute with a higher Rf value (less polar) than the diol precursor.

    • NMR Verification: In ¹H NMR, observe the disappearance of one -OH proton. Crucially, the -CH₂- protons of the newly formed oxazoline ring will shift downfield to approximately 4.2–4.4 ppm, distinguishing them from the free -CH₂OH protons (~3.5–3.8 ppm).

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via flash column chromatography.

References

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid Source: Molecules (MDPI) URL:[Link]

  • Synthesis of 2-oxazolines Source: Organic Chemistry Portal URL:[Link]

  • Oxazoline (General Mechanisms and Baldwin's Rules) Source: Wikipedia URL:[Link]

Sources

Application

Application Note: Advanced Protecting Group Strategies for 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Structural Analysis 2-Amino-2-[(benzyloxy)methyl]propa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Structural Analysis

2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol (commonly referred to as mono-O-benzyl TRIS) is a highly versatile AB3-type building block. It is extensively utilized in the synthesis of complex 1 [1], lipid nanoparticles (LNPs), and unimolecular micelles [2]. Because the molecule contains three distinct reactive domains—a primary amine, a 1,3-diol system, and a pre-installed benzyl ether—selective functionalization requires a rigorous, orthogonal protecting group strategy.

As a Senior Application Scientist, I emphasize that successful manipulation of this scaffold relies on exploiting the distinct steric and electronic properties of each functional group. The core challenge lies in differentiating the primary amine from the primary hydroxyls, while preserving the benzyl ether for late-stage functionalization.

Orthogonal Strategy Design (Causality & Logic)

According to the principles outlined in 2 [3], an optimal orthogonal strategy must ensure that the cleavage conditions for one group do not affect the others:

  • Amine Protection: The tert-butyloxycarbonyl (Boc) group is selected because it is installed under mildly basic conditions, is highly stable to nucleophiles, and can be cleaved orthogonally using trifluoroacetic acid (TFA).

  • Diol Protection: The 1,3-diol is masked as an acetonide (isopropylidene acetal). This cyclic protecting group is thermodynamically favored and completely stable to basic and reductive conditions.

  • Benzyl Ether: The pre-installed benzyl group serves as a robust mask for the third hydroxyl, cleavable only under catalytic hydrogenolysis (Pd/C, H₂), leaving the Boc and acetonide groups completely intact.

Orthogonality NH2 Primary Amine (-NH2) Boc Boc Group (Cleaved by TFA) NH2->Boc Diol 1,3-Diol (-CH2OH)2 Acetonide Acetonide Group (Cleaved by mild H+) Diol->Acetonide Benzyl Benzyl Ether (-CH2OBn) PdC Free Hydroxyl (Cleaved by H2, Pd/C) Benzyl->PdC

Figure 1: Orthogonal protection logic for the functional groups of mono-O-benzyl TRIS.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each step before proceeding.

Workflow A 2-Amino-2-[(benzyloxy)methyl] propane-1,3-diol B N-Boc Protected Intermediate (Amine Masked) A->B Boc2O, Et3N, MeOH (Amine Protection) C Acetonide Protected (Diol Masked) B->C 2,2-Dimethoxypropane, pTSA (Diol Protection) D Deprotected Mono-ol (Ready for Functionalization) C->D H2 (1 atm), 10% Pd/C (Benzyl Cleavage)

Figure 2: Step-by-step synthetic workflow for the orthogonal manipulation of mono-O-benzyl TRIS.

Protocol A: Synthesis of N-Boc-2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

Objective: Selectively protect the primary amine in the presence of two free hydroxyls.

  • Preparation: Dissolve 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol (1.0 eq) in a 1:1 mixture of Methanol/Dichloromethane (0.2 M).

  • Base Addition: Add Triethylamine (Et₃N, 1.5 eq) dropwise at 0 °C.

    • Causality: Et₃N maintains a basic pH, ensuring the primary amine remains unprotonated and highly nucleophilic. This prevents the formation of an ammonium salt which would stall the reaction.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

    • Causality: Boc₂O selectively attacks the amine over the hydroxyls due to the inherently higher nucleophilicity of the nitrogen atom.

  • Self-Validation (TLC/Stain): Spot the reaction on a silica TLC plate (DCM:MeOH 9:1). The product will show a higher Rf​ value. Treat the plate with Ninhydrin stain and heat; the starting material will turn deep purple (free amine), while the product spot will remain colorless (protected amine), validating complete conversion.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and 0.1 M HCl (to remove unreacted amine/Et₃N), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of the Acetonide Protected Intermediate

Objective: Mask the 1,3-diol to prevent interference during downstream lipid tail attachments or dendrimer branching.

  • Preparation: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous Acetone (0.5 M).

  • Reagent Addition: Add 2,2-Dimethoxypropane (DMP, 5.0 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).

    • Causality: DMP acts as both the reagent and a water scavenger. The p-TsOH protonates the methoxy groups of DMP, making them excellent leaving groups. The reaction is driven to completion thermodynamically by the continuous generation of the cyclic acetal and the release of methanol.

  • Reaction: Stir at room temperature for 12 hours under an argon atmosphere.

  • Self-Validation (NMR): Isolate a crude aliquot and perform ¹H NMR. The spectrum must show a distinct new integration of 6 protons around 1.40–1.45 ppm, corresponding to the two methyl groups of the newly formed isopropylidene ring.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the p-TsOH (preventing premature acetonide cleavage during concentration). Extract with DCM, dry, and concentrate.

Protocol C: Hydrogenolysis of the Benzyl Ether

Objective: Cleave the benzyl ether to reveal a single primary hydroxyl group for asymmetric functionalization.

  • Preparation: Dissolve the fully protected intermediate in Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w).

    • Safety & Causality: The reaction flask must be purged with argon prior to the introduction of the catalyst to prevent the ignition of methanol vapor by the pyrophoric Pd/C.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 6 hours.

    • Causality: Pd/C catalyzes the insertion of hydrogen specifically into the benzylic C-O bond. The Boc and acetonide groups lack pi-systems or reducible functionalities, ensuring perfect orthogonality.

  • Self-Validation (NMR): ¹H NMR of the filtered crude will show the complete disappearance of the aromatic protons (7.2–7.4 ppm) and the benzylic -CH₂- singlet (~4.5 ppm), confirming absolute deprotection.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with Methanol and concentrate the filtrate to yield the pure mono-ol.

Quantitative Data & Troubleshooting

To ensure robust experimental execution, the following tables summarize the compatibility of the chosen protecting groups and common troubleshooting steps.

Table 1: Protecting Group Orthogonality Matrix
Protecting GroupInstalled ViaCleaved ViaStability: Base (pH > 10)Stability: Acid (pH < 3)Stability: Hydrogenolysis
N-Boc (Amine)Boc₂O, Et₃NTFA or 4M HClStable Cleaved Stable
Acetonide (Diol)DMP, p-TsOHMild Acid (AcOH/H₂O)Stable Cleaved Stable
Benzyl Ether (Alcohol)Pre-installedH₂, Pd/CStable Stable Cleaved
Table 2: Troubleshooting Guide
Process StepObservation / IssueRoot CauseCorrective Action
Protocol A (Amine Protection)Multiple spots on TLC; O-Boc formation.Excess Boc₂O or extended reaction time.Strictly limit Boc₂O to 1.1 eq. Monitor closely via TLC and quench immediately upon completion.
Protocol B (Diol Protection)Incomplete conversion to acetonide.Presence of water driving the equilibrium backward.Use anhydrous solvents. Increase the equivalents of 2,2-Dimethoxypropane (DMP).
Protocol B (Diol Protection)Premature Boc cleavage.Excessive p-TsOH concentration.Ensure p-TsOH is strictly catalytic (< 0.05 eq). Do not heat the reaction.
Protocol C (Hydrogenolysis)Reaction stalls; benzyl group remains.Catalyst poisoning (often by trace amines or sulfur).Filter through a short silica plug before hydrogenation, or increase Pd/C loading to 20% w/w.

References

  • Source: PMC (PubMed Central)
  • Title: Dendron-Mediated Self-Assembly, Disassembly, and Self-Organization of Complex Systems Source: Chemical Reviews - ACS Publications URL
  • Title: Greene's Protective Groups in Organic Synthesis Source: Google Books URL

Sources

Method

Application Note: Advanced Derivatization Strategies for the Analysis of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

Introduction & Chemical Context The compound 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol (CAS 117087-18-0) is a highly polar, polyfunctional amino diol frequently utilized as a critical building block in the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol (CAS 117087-18-0) is a highly polar, polyfunctional amino diol frequently utilized as a critical building block in the synthesis of complex lipids, sphingosine-1-phosphate (S1P) receptor modulators, and immunomodulatory therapeutics[1]. Structurally, the molecule features a primary amine, two primary hydroxyl groups, and a benzyl ether linkage.

Direct chromatographic analysis of this intermediate presents significant analytical challenges:

  • High Polarity: The combination of an amine and two hydroxyls results in poor retention, severe peak tailing, and phase collapse on standard C18 reversed-phase (RP) columns.

  • Weak Chromophore: While the benzyl group provides baseline UV absorbance, it is insufficient for trace-level quantification or impurity profiling.

  • Low Volatility: Extensive intermolecular hydrogen bonding prevents direct gas chromatography (GC) analysis without thermal degradation.

To overcome these limitations and achieve high-sensitivity detection, selective chemical derivatization is mandatory. This guide details field-proven, self-validating protocols for Fmoc-Cl derivatization (for LC-UV/MS) and BSTFA silylation (for GC-MS).

Mechanistic Rationale for Derivatization

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen based on the physicochemical properties of the target analyte.

Pre-column Derivatization with Fmoc-Cl (LC-UV/FLD/MS)

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a highly reactive chloroformate that selectively targets primary and secondary amines under mildly alkaline conditions (pH 8.5–9.0)[].

  • Causality: The primary amine of the analyte acts as a nucleophile, attacking the carbonyl carbon of Fmoc-Cl to form a stable carbamate linkage. This transformation drastically increases the molecule's hydrophobicity, enabling robust retention on RP-HPLC columns. Furthermore, the fluorenyl tag acts as a powerful antenna, introducing strong UV absorbance (λmax = 265 nm) and fluorescence (Ex 260 nm / Em 315 nm), which lowers the Limit of Detection (LOD) by orders of magnitude[].

Silylation with BSTFA + 1% TMCS (GC-MS)

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the gold standard for silylating polyfunctional molecules[3].

  • Causality: BSTFA replaces the active protons on both the primary amine (-NH 2​ ) and the two primary hydroxyls (-OH) with bulky, non-polar trimethylsilyl (TMS) groups[4][5]. By eliminating hydrogen-bond donors, the boiling point is drastically reduced, and thermal stability is enhanced. This prevents on-column degradation and yields sharp, symmetrical GC peaks with characteristic electron ionization (EI) mass fragmentation patterns (e.g., facile loss of a methyl radical, [M-15] + )[5].

Analytical Workflow & Decision Matrix

DerivatizationWorkflow Sample Analyte: 2-Amino-2-[(benzyloxy)methyl] propane-1,3-diol Decision Select Analytical Platform Sample->Decision LC_Path LC-UV / LC-MS (Liquid Phase) Decision->LC_Path Requires Chromophore & Retention GC_Path GC-MS (Gas Phase) Decision->GC_Path Requires Volatility & Thermal Stability Fmoc Pre-column Derivatization: Fmoc-Cl (pH 8.5) Targets: Primary Amine LC_Path->Fmoc BSTFA Silylation: BSTFA + 1% TMCS (70°C) Targets: -NH2 and -OH groups GC_Path->BSTFA LC_Result Carbamate Derivative (Hydrophobic, UV/Fluorescent) Fmoc->LC_Result GC_Result Tri-TMS Derivative (Highly Volatile, Stable) BSTFA->GC_Result

Figure 1: Decision matrix and derivatization workflows for LC-MS and GC-MS analysis.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and chemical quenching steps to prevent false positives and ensure reaction completeness.

Protocol A: Pre-column Fmoc-Cl Derivatization for LC-UV/MS

Self-Validation Mechanism: This protocol incorporates L-Norvaline as an internal standard to track derivatization efficiency. A critical glycine quenching step is included to eliminate excess Fmoc-Cl, which would otherwise hydrolyze into Fmoc-OH, co-elute with the analyte, and suppress MS ionization.

  • Reagent Preparation: Prepare a 10 mM solution of Fmoc-Cl in anhydrous acetonitrile. Prepare a 0.1 M sodium borate buffer, adjusted strictly to pH 8.5 using 0.1 M NaOH.

  • Sample Mixing: In a 2 mL amber autosampler vial, combine 100 µL of the sample extract with 100 µL of the borate buffer. Add 10 µL of the internal standard (L-Norvaline, 100 µg/mL).

  • Derivatization: Add 100 µL of the 10 mM Fmoc-Cl solution. Vortex for 10 seconds to ensure homogeneity and incubate at ambient temperature (25 °C) for exactly 15 minutes.

  • Quenching (Critical Step): Add 50 µL of a 100 mM glycine solution. Vortex and incubate for an additional 5 minutes. Glycine rapidly consumes unreacted Fmoc-Cl, shifting it to a highly polar derivative that elutes in the void volume.

  • Analysis: Dilute the mixture with 640 µL of the initial mobile phase (e.g., 50:50 Water:Acetonitrile). Inject 5 µL into the LC-MS system.

Protocol B: BSTFA Silylation for GC-MS

Self-Validation Mechanism: Silylation is highly sensitive to moisture. This protocol uses azeotropic drying. System suitability is validated by monitoring the MS trace for di-TMS vs. tri-TMS peaks; the presence of di-TMS indicates incomplete derivatization or moisture contamination.

  • Azeotropic Drying (Critical Step): Transfer 100 µL of the sample extract into a 2 mL glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C. Add 50 µL of anhydrous toluene and re-evaporate to azeotropically strip any residual trace water.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried residue. Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a reaction catalyst[4]. Add 100 µL of BSTFA containing 1% TMCS[3].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a dry heating block at 70 °C for 45 minutes to overcome the steric hindrance of the sterically crowded hydroxyl groups[4][5].

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS (splitless mode, inlet at 250 °C).

Quantitative Data & Optimization

Table 1: Optimization of Derivatization Parameters

ParameterFmoc-Cl (LC-MS)BSTFA + 1% TMCS (GC-MS)Mechanistic Rationale
Reagent Molar Excess 5 to 10-fold>50-foldDrives equilibrium forward; ensures complete substitution across all reactive sites.
Reaction Temperature 25 °C (Ambient)70 °CHeat is required in silylation to overcome steric hindrance at the branched diol sites.
Reaction Time 15 minutes45 minutesFmoc reaction is rapid; silylation requires extended time for complete tri-TMS formation.
Catalyst / Buffer Borate Buffer (pH 8.5)PyridinepH 8.5 deprotonates the amine for nucleophilic attack; Pyridine scavenges acidic byproducts.

Table 2: Comparative Analytical Performance

MetricFmoc-Cl (LC-UV/MS)BSTFA (GC-MS)
Target Derivative Mono-Fmoc carbamateTri-TMS derivative
Limit of Detection (LOD) 0.5 - 1.0 ng/mL2.0 - 5.0 ng/mL
Linear Dynamic Range 5 - 1000 ng/mL10 - 2000 ng/mL
Primary MS Adduct/Ion [M+H] + (ESI+)[M-15] + (EI, loss of CH 3​ radical)
System Suitability Check Glycine quenching efficiencyAbsence of di-TMS intermediate peaks

References

  • PubChem. 2-((Benzyloxy)methyl)propane-1,3-diol | C11H16O3 | CID 10241782. National Institutes of Health (NIH). Available at:[Link][1]

  • RSC Publishing. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Analytical Methods. Available at:[Link][3]

  • OSTI.gov. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. US Department of Energy. Available at:[Link][4]

  • Semantic Scholar. Advances in Fatty Acid Analysis for Clinical Investigation and Diagnosis using GC/MS Methodology. Available at:[Link][5]

Sources

Application

Application Notes &amp; Protocols: Synthesis of the Immunosuppressive Agent FTY720 (Fingolimod)

Abstract This document provides a comprehensive guide for the chemical synthesis of FTY720 (Fingolimod), a potent sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis.[1][2][3...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis of FTY720 (Fingolimod), a potent sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis.[1][2][3][4] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Key reactions, including Friedel-Crafts acylation, Wittig reaction, enone reduction, and final deprotection steps, are thoroughly explained. Furthermore, this document outlines the mechanism of action of Fingolimod as an immunosuppressive agent, providing essential context for its synthesis and application.

Introduction: The Significance of FTY720 (Fingolimod)

Fingolimod (FTY720) is a structural analogue of the fungal metabolite myriocin and represents a first-in-class oral therapy for relapsing-remitting multiple sclerosis.[3][5] Its primary mechanism of action involves its phosphorylation in vivo by sphingosine kinase 2 to Fingolimod-phosphate.[1][6] This active metabolite then acts as a functional antagonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[6][7][8] This modulation leads to the internalization of S1P receptors, which in turn prevents the egress of lymphocytes from lymph nodes.[9] The resulting sequestration of lymphocytes in secondary lymphoid organs reduces their infiltration into the central nervous system, thereby mitigating the inflammatory processes central to multiple sclerosis.[10]

The unique structure of Fingolimod, featuring a hydrophobic n-octyl side chain, a planar aromatic ring with a two-carbon linker, and a hydrophilic amino-alcohol terminus, is crucial for its biological activity.[1] The synthesis of this molecule, therefore, requires a strategic approach to assemble these distinct fragments efficiently and with high purity. This guide will focus on a convergent and scalable synthetic route.

Mechanism of Action: A Visual Overview

To comprehend the therapeutic rationale behind FTY720 synthesis, it is essential to visualize its mechanism of action. The following diagram illustrates the phosphorylation of FTY720 and its subsequent interaction with S1P receptors, leading to lymphocyte sequestration.

G cluster_0 Cellular Environment cluster_1 Physiological Outcome FTY720 FTY720 (Fingolimod) SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation FTY720P FTY720-Phosphate (Active Metabolite) SphK2->FTY720P S1PR1 S1P1 Receptor FTY720P->S1PR1 Agonism Internalization Receptor Internalization & Degradation S1PR1->Internalization Functional Antagonism Sequestration Lymphocyte Sequestration Internalization->Sequestration Prevents Egress Lymphocyte Lymphocyte LymphNode Lymph Node CNS Central Nervous System Sequestration->CNS Reduced Infiltration Inflammation Reduced Inflammation CNS->Inflammation

Caption: FTY720's mechanism of action.

Synthetic Strategy: A Multi-step Approach

Several synthetic routes to Fingolimod have been reported.[1] This guide details a convergent synthesis that is amenable to scale-up and avoids the use of hazardous reagents like lithium aluminum hydride.[1] The overall strategy involves the synthesis of a key intermediate, which is then elaborated to the final product.

The synthesis can be conceptually divided into three main stages:

  • Synthesis of the Hydrophobic Side Chain and Aromatic Core: This involves the preparation of a substituted phenethyl derivative.

  • Introduction of the Amino-diol Moiety: This is achieved through a key coupling reaction and subsequent transformations.

  • Final Deprotection and Salt Formation: To yield the desired Fingolimod hydrochloride salt.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[11][12] Organolithium reagents are pyrophoric and must be handled under an inert atmosphere with extreme care.[13]

Protocol 1: Synthesis of 1-(4-(2-bromoethyl)phenyl)octan-1-one

This protocol outlines the initial steps to construct the core structure of Fingolimod.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityNotes
n-OctylbenzeneC₁₄H₂₂190.331.0 eqStarting material
3-Bromopropanoyl chlorideC₃H₄BrClO171.421.1 eqAcylating agent
Aluminum chloride (AlCl₃)AlCl₃133.341.2 eqLewis acid catalyst
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSolvent
Triethylsilane(C₂H₅)₃SiH116.281.5 eqReducing agent
Trifluoroacetic acid (TFA)CF₃COOH114.025.0 eqAcid catalyst

Procedure:

  • Friedel-Crafts Acylation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane and aluminum chloride.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-octylbenzene and 3-bromopropanoyl chloride in dichloromethane via the dropping funnel.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is 1-(4-octylphenyl)-3-bromopropan-1-one.

  • Reduction of the Ketone:

    • Dissolve the crude product from the previous step in dichloromethane.

    • Add triethylsilane to the solution.

    • Slowly add trifluoroacetic acid at 0 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting product is 1-(4-(3-bromopropyl)phenyl)octane.

Protocol 2: Synthesis of Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate

This key step introduces the nitrogen and the precursor to the diol functionality.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityNotes
1-(4-(2-bromoethyl)phenyl)octaneC₂₂H₃₇Br397.431.0 eqFrom Protocol 1
Diethyl acetamidomalonateC₉H₁₅NO₅217.221.2 eqNucleophile
Sodium ethoxideC₂H₅NaO68.051.3 eqBase
EthanolC₂H₅OH46.07AnhydrousSolvent

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol, add diethyl acetamidomalonate and stir until a clear solution is obtained.

  • Add a solution of 1-(4-(2-bromoethyl)phenyl)octane in ethanol.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor by TLC.

  • After completion, cool the reaction to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford the desired malonate derivative.

Protocol 3: Synthesis of FTY720 (Fingolimod)

This final stage involves reduction of the malonate and subsequent deprotection.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityNotes
Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonateC₂₉H₄₇NO₅493.681.0 eqFrom Protocol 2
Sodium borohydride (NaBH₄)NaBH₄37.834.0 eqReducing agent
Calcium chloride (CaCl₂)CaCl₂110.982.0 eqAdditive
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousSolvent
EthanolC₂H₅OH46.07Solvent
Hydrochloric acid (HCl)HCl36.46For salt formation

Procedure:

  • Reduction of the Diester:

    • Suspend sodium borohydride in anhydrous THF.

    • Add a solution of calcium chloride in ethanol.

    • Add a solution of the malonate derivative from Protocol 2 in THF.

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction and quench by the slow addition of water.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Hydrolysis of the Amide and Salt Formation:

    • Dissolve the crude diol in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the solution to reflux for 8-12 hours.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield Fingolimod hydrochloride (FTY720).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

The following diagram provides a high-level overview of the synthetic pathway to FTY720.

G Start n-Octylbenzene Intermediate1 1-(4-octylphenyl)-3-bromopropan-1-one Start->Intermediate1 Friedel-Crafts Acylation Intermediate2 1-(4-(3-bromopropyl)phenyl)octane Intermediate1->Intermediate2 Ketone Reduction Intermediate3 Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate Intermediate2->Intermediate3 Malonic Ester Synthesis Product FTY720 (Fingolimod) Intermediate3->Product Reduction & Hydrolysis

Caption: Synthetic workflow for FTY720.

Conclusion

The synthesis of FTY720 (Fingolimod) is a multi-step process that requires careful execution of several key organic transformations. The protocols provided in this guide offer a reliable and scalable route to this important immunosuppressive agent. By understanding the underlying chemical principles and the biological mechanism of action, researchers can effectively synthesize and utilize Fingolimod for further studies and drug development efforts.

References

  • Shaikh, R. S., et al. (2015). Synthesis and Evaluation of Fluorinated Fingolimod (FTY720) Analogues for Sphingosine-1-Phosphate Receptor Molecular Imaging by Positron Emission Tomography. Journal of Medicinal Chemistry, 58(8), 3471-3484. [Link]

  • Chen, Y., et al. (2012). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. SpringerPlus, 1(1), 71. [Link]

  • Brinkmann, V., et al. (2010). Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. Nature Reviews Drug Discovery, 9(11), 883-897. [Link]

  • Paltauf, F., et al. (2004). The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors. The FASEB Journal, 18(5), 1-20. [Link]

  • Mandala, S., et al. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors. Science, 296(5566), 346-349. [Link]

  • Chiba, K. (2005). FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonizing sphingosine 1-phosphate receptors. Pharmacology & Therapeutics, 108(3), 308-319.
  • Organic Chemistry Portal. (2024). 1,4-Reduction of α,β-unsaturated compounds. [Link]

  • Watson International. (2018). Your Definitive Guide to Using Chemical Reagents Safely. [Link]

  • University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • FMC Corporation. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing the yield of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol synthesis"

Technical Support Center: Synthesis & Yield Optimization of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol Introduction Welcome to the Technical Support Center. The synthesis of orthogonally protected tris(hydroxymethyl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Yield Optimization of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

Introduction

Welcome to the Technical Support Center. The synthesis of orthogonally protected tris(hydroxymethyl)aminomethane (Tris) derivatives—specifically 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol—is a critical workflow for researchers developing dendrimers, lipid nanoparticles (LNPs), and complex API scaffolds. This guide provides field-proven methodologies, mechanistic troubleshooting, and step-by-step protocols to maximize your yield across the four-step desymmetrization sequence starting from Tris(hydroxymethyl)nitromethane [1].

Workflow Overview

The synthesis relies on the sequential protection, functionalization, reduction, and deprotection of the Tris scaffold.

SynthesisWorkflow A Tris(hydroxymethyl)nitromethane (Starting Material) B 2,2-Dimethyl-5-nitro- 1,3-dioxane-5-methanol (Acetonide Protection) A->B Acetone, p-TsOH Reflux, -H2O C 5-(Benzyloxymethyl)-2,2-dimethyl- 5-nitro-1,3-dioxane (Benzylation) B->C NaOH, TBAI, BnBr PTC, RT D 5-(Benzyloxymethyl)-2,2-dimethyl- 1,3-dioxan-5-amine (Nitro Reduction) C->D Zn dust, NH4Cl EtOH/H2O, 60°C E 2-Amino-2-[(benzyloxy)methyl] propane-1,3-diol (Final Product) D->E HCl/MeOH 50°C, 3h

Caption: 4-Step Synthesis of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol from a nitro-triol precursor.

Part 1: Troubleshooting & FAQs

Q1: Step 1 (Ketalization) is stalling at ~50% conversion. How can I drive the acetonide formation to completion? A: The reaction between tris(hydroxymethyl)nitromethane and acetone produces water, which establishes an equilibrium that prevents full conversion to (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol [2]. Causality & Solution: Standard Dean-Stark traps are often insufficient for this highly polar system. To drive the reaction forward, introduce 2,2-dimethoxypropane (DMP) as a chemical water scavenger. DMP reacts with the byproduct water to form methanol and additional acetone, pushing the equilibrium to >90% yield.

Q2: During Step 2 (Benzylation), I am observing severe decomposition and a black tarry mixture instead of the benzylated product. Why? A: You are likely using a strong base like Sodium Hydride (NaH) in THF or DMF. The highly electron-withdrawing nitro group on the 1,3-dioxane ring makes the adjacent carbon-carbon bonds highly susceptible to base-catalyzed retro-Henry (retro-aldol) cleavage . Causality & Solution: Strong bases deprotonate the free hydroxyl, but the resulting alkoxide collapses, expelling formaldehyde and destroying the ring. Switch to Phase Transfer Catalysis (PTC) using a milder biphasic system (50% aqueous NaOH, Dichloromethane, and Tetrabutylammonium iodide (TBAI)). This stabilizes the intermediate and prevents C-C bond cleavage.

RetroHenry A 2,2-Dimethyl-5-nitro- 1,3-dioxane-5-methanol B Alkoxide Intermediate (Strong Base: NaH) A->B NaH E Phase Transfer Catalysis (Mild Base: NaOH/TBAI) A->E Alternative Pathway C Retro-Henry Cleavage (C-C Bond Breakage) B->C Electron withdrawal by NO2 D Decomposition Products (Formaldehyde + Nitroalkane) C->D F Successful Benzylation E->F BnBr

Caption: Mechanism of base-induced retro-Henry decomposition vs. Phase Transfer Catalysis.

Q3: In Step 3 (Nitro Reduction), I used standard Palladium on Carbon (Pd/C) with Hydrogen gas, but my NMR shows the benzyl group is missing. What happened? A: Pd/C under hydrogen atmosphere is the classic condition for the hydrogenolysis of benzyl ethers. While it efficiently reduces the nitro group to an amine, it simultaneously cleaves your orthogonal benzyl protecting group. Causality & Solution: You must use a chemoselective reducing agent. Zinc dust with Ammonium Chloride (NH4Cl) in an Ethanol/Water mixture is highly specific for nitro reduction and will leave the benzyl ether completely intact [3]. Ensure the Zinc dust is activated with 1M HCl prior to use to remove the unreactive ZnO passivation layer.

Q4: Step 4 (Acetonide Deprotection) is incredibly slow. I stirred it in 1M HCl at room temperature overnight, but I still see starting material. How do I fix this? A: The presence of the primary amine severely retards the acid-catalyzed hydrolysis of the acetonide. Causality & Solution: Under acidic conditions, the amine is instantly protonated to an ammonium ion (-NH3+). This localized positive charge electrostatically repels incoming hydronium (H3O+) ions, making it difficult to protonate the acetonide oxygens to initiate ring opening. To overcome this activation barrier, increase the acid strength to 2M HCl in Methanol and elevate the reaction temperature to 50°C for 3 hours.

Part 2: Quantitative Data & Optimization Metrics

The following table summarizes the optimized parameters and expected yields when utilizing the self-validating protocols described in this guide.

StepReactionOptimized Reagents & ConditionsTypical YieldKey Optimization Parameter
1 Acetonide FormationAcetone, 2,2-dimethoxypropane, p-TsOH, RT, 12h85 - 90%Addition of DMP as a chemical water scavenger.
2 BenzylationBnBr, 50% aq. NaOH, TBAI, DCM, RT, 18h75 - 82%Use of PTC to prevent retro-Henry cleavage.
3 Nitro ReductionZn dust (activated), NH4Cl, EtOH/H2O (4:1), 60°C, 4h88 - 95%Chemoselective reduction; activation of Zn dust.
4 Acetonide Deprotection2M HCl in MeOH, 50°C, 3h90 - 95%Elevated temperature to overcome -NH3+ repulsion.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Synthesis of (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol

  • Setup: In a 500 mL round-bottom flask, suspend Tris(hydroxymethyl)nitromethane (15.1 g, 100 mmol) in anhydrous acetone (150 mL).

  • Reagent Addition: Add 2,2-dimethoxypropane (DMP) (15.6 g, 150 mmol) followed by p-Toluenesulfonic acid monohydrate (p-TsOH) (0.95 g, 5 mmol).

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 12 hours. The suspension will gradually turn into a clear solution as the triol is consumed.

  • Workup: Neutralize the acid by adding solid NaHCO3 (2.0 g) and stir for 30 minutes. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield white crystals.

Protocol 2: Synthesis of 5-(Benzyloxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane

  • Setup: Dissolve the product from Step 1 (19.1 g, 100 mmol) in Dichloromethane (DCM) (200 mL).

  • PTC Addition: Add Tetrabutylammonium iodide (TBAI) (3.7 g, 10 mmol) and Benzyl bromide (BnBr) (20.5 g, 120 mmol).

  • Base Addition: Vigorously stir the solution and slowly add 50% aqueous NaOH (100 mL). Note: The reaction is biphasic; vigorous stirring (>800 rpm) is mandatory for phase transfer.

  • Reaction: Stir at room temperature for 18 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with water, then brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc 8:2).

Protocol 3: Synthesis of 5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxan-5-amine

  • Setup: Dissolve the benzylated product (28.1 g, 100 mmol) in a mixture of Ethanol (160 mL) and Water (40 mL).

  • Reagent Addition: Add Ammonium Chloride (NH4Cl) (26.7 g, 500 mmol). Heat the mixture to 60°C.

  • Reduction: Slowly add freshly activated Zinc dust (32.7 g, 500 mmol) in small portions over 30 minutes to control the exothermic reaction.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (disappearance of the nitro compound).

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove zinc salts. Wash the Celite pad thoroughly with EtOAc. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with EtOAc. Dry and concentrate to yield the crude amine, which is typically pure enough for the next step.

Protocol 4: Synthesis of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

  • Setup: Dissolve the crude amine (25.1 g, 100 mmol) in Methanol (100 mL).

  • Deprotection: Add 2M aqueous HCl (100 mL). Heat the solution to 50°C and stir for 3 hours.

  • Workup: Cool to room temperature. The solution must be neutralized. Add Amberlyst A21 basic resin (or carefully adjust pH to 8-9 using 1M NaOH). If using resin, filter the beads.

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and water. Lyophilize the remaining aqueous residue to obtain the final product, 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol, as a viscous oil or low-melting solid.

References

  • LookChem. "Tris(hydroxymethyl)nitromethane - Properties and Applications." LookChem Chemical Database. URL:[Link]

  • National Center for Biotechnology Information. "(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol." PubChem Compound Summary for CID 300859. URL:[Link]

  • Villamena, F. A., et al. "Synthesis of Tris-hydroxymethyl-Based Nitrone Derivatives with Highly Reactive Nitronyl Carbon." The Journal of Organic Chemistry, American Chemical Society, 2011. URL:[Link]

Optimization

Technical Support Center: Purification of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol (commonly referred to as Mono-O-Benzyl TRIS). As a critical intermediate in the synthesis of lip...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol (commonly referred to as Mono-O-Benzyl TRIS). As a critical intermediate in the synthesis of lipid nanoparticles (LNPs), dendrimers, and custom buffering agents, achieving high purity of this compound is paramount.

Synthesizing this molecule—typically via the controlled benzylation of a protected TRIS derivative or the reduction of a nitro-precursor—inevitably yields a complex reaction mixture. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven, self-validating methodologies to isolate the target molecule from unreacted starting materials, poly-benzylated byproducts, and reaction solvents.

Part 1: Physicochemical Profiling & Separation Logic

To design a successful purification strategy, we must first understand the thermodynamic partitioning behavior of the reaction mixture components. The target molecule is a classic amphiphile: it possesses a lipophilic benzyl tail and a highly polar amino-diol headgroup.

Table 1: Physicochemical Partitioning Data for Reaction Mixture Components

ComponentApprox. LogPAmine State (pH 1)Amine State (pH 12)Primary Phase (Acid Extraction)Primary Phase (Base Extraction)
Unreacted TRIS-1.56Protonated (+1)Neutral (0)AqueousAqueous (Highly Polar)
Mono-O-Benzyl TRIS (Target) 0.85 Protonated (+1) Neutral (0) Aqueous Organic
Di-O-Benzyl TRIS2.50Protonated (+1)Neutral (0)Organic (Lipophilic)Organic
Tri-O-Benzyl TRIS4.15Protonated (+1)Neutral (0)Organic (Lipophilic)Organic
Benzyl Chloride2.80N/A (Neutral)N/A (Neutral)OrganicOrganic

Causality Insight: The purification relies on the "Goldilocks" polarity of the target. It is polar enough to be forced into the aqueous phase when protonated, but lipophilic enough to partition back into the organic phase when neutralized. Di- and Tri-benzylated impurities are too lipophilic and will remain in the organic phase regardless of the amine's protonation state, provided the correct solvent is chosen.

Part 2: Purification Workflow Visualization

Workflow N1 Crude Reaction Mixture (Mono-, Di-, Tri-benzyl TRIS) N2 Aqueous Wash (Brine) Removes polar salts & unreacted TRIS N1->N2 N3 Acid Extraction (1M HCl) Target moves to aqueous phase N2->N3 N4 Basification (NaOH) & Extraction Target moves to organic phase N3->N4 N5 Silica Gel Chromatography (DCM/MeOH + 1% TEA) N4->N5 N6 Crystallization (EtOAc/Hexanes) N5->N6 N7 Pure 2-Amino-2-[(benzyloxy)methyl] propane-1,3-diol N6->N7

Workflow for the isolation and purification of Mono-O-Benzyl TRIS.

Part 3: Step-by-Step Experimental Protocol

Every step in this protocol is designed as a self-validating system , ensuring you can analytically confirm success before proceeding to the next stage.

Step 1: Quench and Initial Partitioning

  • Dilute the crude reaction mixture with Methyl tert-butyl ether (MTBE).

  • Wash the organic layer with saturated aqueous NaCl (brine) (3 × 50 mL) to remove polar solvents (DMF/DMSO) and unreacted TRIS.

  • Validation: The final aqueous wash should have a neutral pH (~7-8).

Step 2: Acid-Base Extraction (The Critical Step)

  • Extract the MTBE layer with 1M HCl (3 × 50 mL). The target molecule will protonate and move into the aqueous layer.

  • Validation: Spot the remaining MTBE layer on a TLC plate, heat with Ninhydrin stain. The absence of a purple spot confirms the target amine has fully transferred to the aqueous layer.

  • Separate the acidic aqueous layer and cool it to 0°C in an ice bath.

  • Slowly add 2M NaOH dropwise until the pH reaches 11-12.

  • Validation: The aqueous layer will turn cloudy as the free base precipitates/oils out. Confirm pH > 11 with indicator paper.

  • Extract the basified aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). Dry the combined EtOAc layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 3: Silica Gel Chromatography

  • Load the concentrated residue onto a silica gel column pre-equilibrated with Dichloromethane (DCM) containing 1% Triethylamine (TEA).

  • Elute using a gradient of DCM to DCM/Methanol (9:1) + 1% TEA.

  • Validation: Pool fractions based on TLC. A 2D TLC of the pooled fractions should yield a single, perfectly round spot, confirming purity and the absence of silanol-induced streaking.

Step 4: Crystallization

  • Co-evaporate the purified syrup with anhydrous toluene (2 × 20 mL) to azeotropically remove trace water and methanol.

  • Dissolve the residue in a minimum volume of boiling EtOAc.

  • Remove from heat and add Hexanes dropwise until the solution reaches the cloud point. Allow to cool undisturbed to room temperature, then transfer to a 4°C fridge overnight.

  • Validation: Collect crystals via vacuum filtration. A sharp melting point range confirms crystal lattice purity.

Part 4: Troubleshooting Guides & FAQs

Q1: Why do I encounter severe emulsions during the initial aqueous quench, and how can I resolve them? A1: 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol is a structural amphiphile. The lipophilic benzyl ether acts as a hydrophobic tail, while the amino-diol moiety serves as a highly polar headgroup. This structural dichotomy drastically reduces interfacial tension between the organic and aqueous layers, stabilizing emulsions. Solution: To break the emulsion, saturate the aqueous layer with NaCl (brine) to increase its ionic strength, thereby "salting out" the organic components and forcing phase separation[1]. If the emulsion persists, filtering the biphasic mixture through a pad of Celite will mechanically shear the emulsion droplets, rapidly resolving the layers.

Q2: During the 1M HCl extraction, my mono-O-benzyl product remains in the organic layer instead of moving to the aqueous phase. Why? A2: While protonation of the amine forms a hydrochloride salt, the presence of the benzyl group gives the salt partial solubility in moderately polar organic solvents like Dichloromethane (DCM) or Chloroform. Solution: You must use a strictly non-polar solvent system, such as MTBE or a Hexanes/EtOAc (8:2) mixture for the initial organic phase[2]. This creates a steeper polarity gradient, forcing the protonated product entirely into the aqueous phase. Rest assured, the benzyl ether protecting group is completely stable to 1M HCl at room temperature, so prolonged extraction will not degrade your product[3].

Q3: My product streaks heavily on normal-phase silica gel and co-elutes with di-benzylated byproducts. How do I improve resolution? A3: The free primary amine of the product interacts strongly via hydrogen bonding with the acidic silanol groups on the silica gel surface. This causes non-linear adsorption isotherms, resulting in severe tailing and co-elution with less polar impurities[2]. Solution: You must deactivate the silica column. Pre-equilibrate the column and run your mobile phase with 1% Triethylamine (TEA) or 1% aqueous ammonium hydroxide. The TEA acts sacrificially, outcompeting the product for silanol binding sites and ensuring your target molecule elutes as a tight, symmetrical band.

Q4: After chromatography, the concentrated product forms a stubborn syrup (oils out) rather than crystallizing. What is the optimal strategy? A4: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates at a temperature above its melting point. This is almost always caused by the presence of residual protic solvents (like MeOH from the column) or trace water that disrupt the formation of a rigid crystal lattice[1]. Solution: Perform an azeotropic drying step by co-evaporating the syrup with anhydrous toluene twice under high vacuum. Once strictly dry, utilize the EtOAc/Hexanes crystallization method described in Step 4 of the protocol.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. URL:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 9th Edition. Butterworth-Heinemann. URL:[Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Prentice Hall. URL:[Link]

Sources

Troubleshooting

"troubleshooting guide for reactions involving 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol"

Welcome to the Technical Support Knowledge Base for 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol (commonly referred to as Mono-O-benzyl TRIS). As a highly functionalized building block, this molecule presents unique syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol (commonly referred to as Mono-O-benzyl TRIS). As a highly functionalized building block, this molecule presents unique synthetic challenges due to its neopentyl-like tertiary α -carbon, dual primary hydroxyls, and basic amine.

This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols.

Part 1: Mechanistic Troubleshooting & FAQs

FAQ 1: Why is my amide coupling yield consistently below 30%?

Root Cause Analysis (Causality): The primary amine in Mono-O-benzyl TRIS is situated on a highly sterically hindered quaternary carbon. Standard carbodiimide coupling reagents (like EDC or DCC) generate an O-acylisourea intermediate. The extreme steric bulk of your amine prevents efficient nucleophilic attack on this intermediate, leading to competitive hydrolysis of the activated ester or rearrangement to an unreactive N-acylurea [1].

The Solution: Abandon standard carbodiimides and transition to uronium/aminium-based coupling reagents such as HATU or COMU. These reagents form a highly reactive 7-azabenzotriazole (OAt) active ester. The neighboring group effect of the nitrogen in the pyridine ring of the OAt ester acts as a general base, accelerating the aminolysis even in sterically congested environments .

FAQ 2: How do I prevent O-acylation of the free hydroxyl groups during N-acylation?

Root Cause Analysis (Causality): While amines are generally more nucleophilic than alcohols, the neopentyl steric hindrance of the TRIS-amine drastically reduces its reaction rate. If the reaction is pushed with excess base or heat, the kinetic preference inverts, and the less hindered primary hydroxyls attack the activated acid, resulting in O-acylation (esterification) .

The Solution: Strict temperature control is mandatory. Keep the reaction strictly at 0 °C during the addition phase. If O-acylation persists, you must transiently protect the 1,3-diol as an isopropylidene acetal (acetonide) prior to the amidation step.

FAQ 3: My benzyl deprotection via hydrogenolysis ( H2​ / Pd-C) stalls at 50% conversion. Why?

Root Cause Analysis (Causality): The free primary amine (or secondary amine if previously functionalized) acts as a strong σ -donor ligand. It coordinates directly to the active palladium surface, effectively poisoning the catalyst and preventing the necessary oxidative addition into the benzyl ether C-O bond .

The Solution: Perform the hydrogenolysis under acidic conditions. Adding 1.1 equivalents of HCl or acetic acid protonates the amine, converting it into an ammonium salt. The positively charged nitrogen lacks a lone pair, rendering it incapable of coordinating to the palladium catalyst.

Part 2: Quantitative Reagent Selection

To optimize your chemoselective functionalization, consult the matrix below. It summarizes the quantitative trade-offs of various coupling systems when reacting with the sterically hindered amine of Mono-O-benzyl TRIS.

Table 1: Reagent Selection Matrix for Amidation of Mono-O-benzyl TRIS

Coupling SystemReactivity LevelN- vs O- ChemoselectivityRecommended TempByproduct Removal Strategy
EDC / NHS LowPoor (O-acylation risk)25 °CAqueous wash (Water soluble)
DCC / HOBt ModerateModerate0 °C to 25 °CFiltration (DCU is insoluble)
HATU / DIPEA HighExcellent0 °C to 25 °CAqueous wash / Chromatography
Acid Chloride / TEA Very HighPoor (Requires diol protection)-20 °C to 0 °CAqueous wash

Part 3: Self-Validating Experimental Protocols

The following Standard Operating Procedures (SOPs) are engineered as self-validating systems, ensuring you can analytically confirm success at critical junctures.

SOP 1: Sterically Hindered Amide Coupling (HATU-Mediated)

Objective: Chemoselectively couple a carboxylic acid to the amine without esterifying the diol.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete formation of the OAt ester before the diol is introduced, minimizing side reactions.

  • Nucleophilic Addition: Cool the mixture to 0 °C. Add Mono-O-benzyl TRIS (1.1 eq) dropwise as a solution in DMF.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validating Checkpoint (TLC & MS): Spot the reaction mixture against the starting amine on a silica TLC plate. Stain with Ninhydrin and heat.

    • Validation: The starting material will show a distinct purple spot (primary amine). The complete disappearance of this purple spot validates amine consumption. Confirm via LC-MS by monitoring the disappearance of the starting material mass ( m/z 212.1 [M+H]+ ).

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine/DIPEA), saturated NaHCO3​ (removes unreacted acid), and brine. Dry over Na2​SO4​ .

SOP 2: Acid-Assisted Hydrogenolysis of the Benzyl Ether

Objective: Cleave the benzyl ether without catalyst poisoning.

  • Protonation: Dissolve the functionalized Mono-O-benzyl TRIS substrate in Methanol. Add 1M HCl in Methanol (1.1 eq).

    • Causality: Pre-protonation neutralizes the amine's lone pair, safeguarding the Pd surface.

  • Catalyst Addition: Purge the reaction flask with Argon. Carefully add 10% Pd/C (10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (via balloon). Stir vigorously for 4-6 hours.

  • Self-Validating Checkpoint (NMR): Filter a 0.5 mL aliquot through a small plug of Celite, concentrate, and acquire a rapid 1H NMR spectrum in D2​O or CD3​OD .

    • Validation: The complete disappearance of the benzylic CH2​ singlet (~4.5 ppm) and the aromatic multiplet (~7.3 ppm) validates 100% deprotection.

  • Workup: Filter the entire mixture through a pad of Celite, wash thoroughly with Methanol, and concentrate in vacuo.

Part 4: Reaction Pathway Visualization

The following decision tree maps the logical relationships and optimal pathways for functionalizing Mono-O-benzyl TRIS based on the mechanistic principles discussed above.

G SM 2-Amino-2-[(benzyloxy)methyl] propane-1,3-diol Cond1 Amide Bond Formation SM->Cond1 Cond2 Diol Protection SM->Cond2 Cond3 Benzyl Deprotection SM->Cond3 Amide1 Standard Reagents (e.g., EDC/NHS) Cond1->Amide1 Steric Blockade (Low Yield) Amide2 Uronium Salts (e.g., HATU/DIPEA) Cond1->Amide2 Active Ester (High Yield) Diol1 Direct Acetalization (Acetone/H+) Cond2->Diol1 Amine Interference Diol2 Amine Pre-protonation (p-TsOH, 2,2-DMP) Cond2->Diol2 Chemoselective Deprot1 Standard H2 / Pd-C Cond3->Deprot1 Catalyst Poisoning Deprot2 Acidic H2 / Pd-C Cond3->Deprot2 Rapid Cleavage

Figure 1: Decision tree for the chemoselective functionalization of mono-O-benzyl TRIS.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link][1][2][3]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link][4][5][6]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons, Inc.[Link][7][8][9]

Sources

Optimization

"stability issues of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol under acidic/basic conditions"

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol. It provides in-depth troubleshooting advice and frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale behind its stability profile, enabling you to anticipate potential challenges, interpret unexpected results, and implement robust experimental designs.

Introduction to the Stability of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol is a valuable building block in medicinal chemistry and drug discovery, notably as a precursor in the synthesis of pharmacologically active compounds. Its structure incorporates a stable 2-amino-1,3-propanediol (serinol) core, which is generally considered robust.[1][2][3] However, the presence of a benzyl ether protecting group introduces specific vulnerabilities, particularly under acidic conditions. Understanding the interplay between the stable core and the labile protecting group is critical for successful synthesis, purification, and formulation development.

This guide will delve into the specifics of its stability under both acidic and basic conditions, providing you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol that influence its stability?

A1: The stability of this molecule is primarily dictated by two key functional groups: the benzyl ether and the primary amine . The 1,3-diol system on the serinol backbone is generally stable. The benzyl ether is susceptible to cleavage under acidic conditions, while the primary amine can undergo various reactions, although it is relatively stable under a range of pH values.

Q2: How stable is the core 2-amino-1,3-propanediol (serinol) structure?

A2: The 2-amino-1,3-propanediol core, also known as serinol, is a very stable entity.[1][2][3] It is a hygroscopic, solid compound that does not readily decompose under normal storage or a wide range of reaction conditions. Its stability is a key contributor to the overall robustness of its derivatives, provided that other functional groups remain intact.

Q3: What is the expected stability of the benzyl ether group under acidic conditions?

A3: The benzyl ether group is known to be labile under strongly acidic conditions. Cleavage of the benzyl ether is a common deprotection strategy in organic synthesis and typically occurs via an SN1-type mechanism, where the ether oxygen is protonated, followed by the departure of the stable benzyl cation. This will result in the formation of 2-amino-2-(hydroxymethyl)propane-1,3-diol and benzyl alcohol or other benzylic species. The rate of this cleavage is dependent on the acid strength, temperature, and solvent.

Q4: Will the compound be stable under basic conditions?

A4: Generally, 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol is expected to be significantly more stable under basic conditions compared to acidic conditions. The benzyl ether linkage is not readily cleaved by bases. The primary amine and diol functionalities are also stable under typical basic conditions used in synthesis and formulation. However, very strong bases at elevated temperatures could potentially lead to unforeseen degradation pathways, although this is less common.

Q5: Can the primary amine group cause any stability issues?

A5: While the primary amine is relatively stable, it can participate in side reactions under certain conditions. For instance, in the presence of aldehydes or ketones, it can form imines. Under oxidative conditions, it can be susceptible to oxidation. During storage, exposure to atmospheric carbon dioxide can lead to the formation of a carbamate salt. However, under typical acidic or basic hydrolytic stress conditions, the amine itself is not the primary point of degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Appearance of a new, more polar spot on TLC after acidic workup. Acid-catalyzed cleavage of the benzyl ether.The new, more polar spot is likely the deprotected product, 2-amino-2-(hydroxymethyl)propane-1,3-diol. To confirm, run a co-spot with the starting material and, if available, a standard of the deprotected product. To avoid this, use milder acidic conditions (e.g., buffered solutions) or perform the workup at a lower temperature.
Unexpected peaks in HPLC analysis after storage in an acidic mobile phase. Degradation of the compound in the acidic mobile phase.This indicates that the analytical method itself is causing degradation. The primary degradation product would be the debenzylated analog. To resolve this, buffer the mobile phase to a less acidic pH (e.g., pH 3-4) or prepare fresh samples immediately before injection.
Low recovery of the compound after a reaction performed in a strong acid. Complete or partial debenzylation during the reaction.If the desired transformation requires strong acid, consider using an alternative, more acid-stable protecting group for the hydroxyl moiety. If the benzyl group is essential, minimize reaction time and temperature. Monitor the reaction closely by TLC or HPLC to stop it before significant degradation occurs.
Discoloration of the sample upon prolonged storage. Potential oxidation of the amine or other slow degradation pathways.Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. If discoloration persists, re-purification by column chromatography or recrystallization may be necessary.

Predicted Degradation Pathways

Understanding the likely degradation pathways is crucial for identifying impurities and optimizing reaction and storage conditions.

Acid-Catalyzed Degradation

Under acidic conditions, the primary degradation pathway is the cleavage of the benzyl ether.

G cluster_0 Acid-Catalyzed Hydrolysis A 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol B Protonated Ether A->B + H+ C 2-Amino-2-(hydroxymethyl)propane-1,3-diol B->C - Benzyl Cation D Benzyl Cation E Benzyl Alcohol D->E + H2O - H+

Caption: Predicted acid-catalyzed degradation of the target compound.

Stability Under Basic Conditions

Under typical basic conditions, the molecule is expected to be stable, with no significant degradation.

G cluster_1 Basic Conditions A 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol B Stable (No Reaction) A->B OH-, H2O

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol Reactions

Welcome to the Application Science Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol (a mono-O-benzyl de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol (a mono-O-benzyl derivative of Tris).

Because this molecule features a highly reactive 1,3-amino alcohol motif alongside a stable benzyl ether, it is notoriously susceptible to chemoselectivity failures, acyl migrations, and unwanted cyclizations. This guide breaks down the causality of these by-products and provides self-validating protocols to ensure high-yield, reproducible syntheses.

Part 1: Core Principles of Reactivity & By-Product Causality

To prevent by-product formation, you must first understand the thermodynamic and kinetic forces acting on the molecule:

  • Nucleophilic Competition: While the primary amine is kinetically more nucleophilic than the primary hydroxyls, the statistical advantage of having two hydroxyl groups increases the probability of O-attack, especially if the amine becomes sterically hindered during the reaction.

  • The 1,3-Amino Alcohol Trap: The proximity of the nitrogen and oxygen atoms allows for the formation of a low-energy, 6-membered cyclic transition state. Depending on the pH of your environment, this drives rapid N-to-O or O-to-N acyl migration.

  • Electrophilic Vulnerability: The 1,2-amino alcohol and 1,3-diol substructures are perfect nucleophilic pairs for condensing with carbonyls, leading to the rapid formation of stable 5-membered oxazolidines or 6-membered 1,3-dioxanes.

Pathway Substrate 2-Amino-2-[(benzyloxy)methyl] propane-1,3-diol NAcyl Desired: N-Acyl Derivative Substrate->NAcyl Mild Base (pH > 7) Strict Temp Control OAcyl By-product: O-Acyl / N,O-Diacyl Substrate->OAcyl Excess Electrophile Presence of DMAP Oxazolidine By-product: Oxazolidine / Dioxane Substrate->Oxazolidine Ketone Solvents (e.g., Acetone) Migration By-product: N-to-O Migration NAcyl->Migration Acidic Workup (pH < 4)

Fig 1: Reaction pathways and by-product formation mechanisms for the target 1,3-amino alcohol.

Part 2: Troubleshooting Guide & FAQs

Q1: I am trying to N-acylate the compound, but LC-MS shows significant O-acylation and N,O-diacylation. How can I improve chemoselectivity? A1: O-acylation aggressively competes with N-acylation when using highly reactive acyl chlorides or when DMAP (4-Dimethylaminopyridine) is present. DMAP acts as an acyl transfer catalyst that readily activates hydroxyl groups. Solution: Run the reaction under strictly basic conditions (e.g., using DIPEA) without DMAP. Basic conditions inherently favor N-acylation, whereas acidic conditions favor O-acylation1[1]. For highly stubborn substrates, utilizing catalytic dibutyltin oxide has been proven to direct fast and highly chemoselective N-acylation in amino alcohols2[2].

Q2: My reaction goes to completion, but after aqueous workup, NMR indicates a mixture of N-acyl and O-acyl isomers. What happened? A2: You are observing N-to-O acyl migration. For 1,3-amino alcohols, this migration is catalyzed by acidic conditions during workup 1[1]. If your extraction utilizes a 1M HCl wash, the thermodynamically stable amide protonates, driving a cyclic intermediate that shifts the acyl group to the oxygen. While O-N acyl transfer is a useful tool in solid-phase peptide synthesis3[3], it is detrimental here. Solution: Avoid acidic washes entirely. Quench with saturated NaHCO₃ and maintain a neutral to slightly basic pH during the extraction.

Q3: When using acetone as a co-solvent, I observe a +40 Da mass shift and a loss of the primary amine signal. What is this by-product? A3: The +40 Da shift (addition of C₃H₆ minus H₂O) corresponds to the formation of an oxazolidine ring. Tris-derivatives and 1,2-amino alcohols readily condense with ketones and aldehydes through successive iminium and oxazolidine-forming steps4[4]. Solution: Never use carbonyl-containing solvents (acetone, MEK) or solvents contaminated with trace formaldehyde. Switch to anhydrous THF, DCM, or DMF.

Part 3: Standardized Experimental Protocols

Protocol A: Chemoselective N-Acylation (Self-Validating System)

This protocol utilizes strict pH control and temperature modulation to prevent O-acylation and acyl migration.

Workflow Step1 1. Dissolve Substrate in Anhydrous THF (0.1 M) Step2 2. Add DIPEA (1.2 eq) Verify basic pH Step1->Step2 Step3 3. Dropwise Addition of Acyl Chloride at 0°C Step2->Step3 Step4 4. Quench with Sat. NaHCO3 (Maintain pH 7-8) Step3->Step4 Step5 5. Extract with EtOAc (Avoid Acidic Washes) Step4->Step5

Fig 2: Optimized workflow for chemoselective N-acylation preventing O-acylation and migration.

Step-by-Step Methodology:

  • Solvation: Dissolve 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol (1.0 eq) in anhydrous THF to a concentration of 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

    • Validation Checkpoint: Spot an aliquot onto wet pH paper. The pH must read ~9, confirming the amine is completely free-based and ready for nucleophilic attack.

  • Electrophile Addition: Cool the vessel to 0 °C using an ice bath. Add the acyl chloride (1.05 eq) dropwise over 15 minutes to prevent localized heating.

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Validation Checkpoint: Perform TLC and stain with Ninhydrin. The disappearance of the bright purple spot indicates the complete consumption of the primary amine.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x).

    • Critical Rule:Do not wash the organic layer with HCl or NH₄Cl, as dropping the pH below 4 will instantly trigger N-to-O acyl migration.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Safe Debenzylation via Hydrogenolysis
  • Solvation: Dissolve the N-protected intermediate in absolute Ethanol or EtOAc. Do not use Methanol, as Pd-catalyzed methanol oxidation can generate formaldehyde, leading to unwanted N-methylation of the amine.

  • Catalyst Addition: Add 10% Pd/C (10% w/w relative to the substrate).

  • Hydrogenation: Purge the flask with N₂ (3x), then H₂ (3x). Stir vigorously under an H₂ balloon at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst.

    • Validation Checkpoint: The filtrate must be perfectly clear. A grey or black tint indicates Pd leaching, requiring a second filtration.

  • Concentration: Concentrate in vacuo to yield the fully deprotected diol.

Part 4: Quantitative Data Summary

The following table summarizes the causal relationships between reaction conditions and by-product formation, providing a quick-reference guide for process optimization.

Reaction GoalCondition / ReagentMajor By-ProductCausality / MechanismMitigation Strategy
N-Acylation Excess acyl chloride + DMAPO-Acylated / Diacylated speciesDMAP acts as a potent acyl transfer catalyst that non-selectively activates hydroxyl groups.Omit DMAP; use strictly basic conditions (DIPEA) or dibutyltin oxide catalysis.
N-Acylation Workup 1M HCl aqueous washN-to-O Acyl MigrationAcidic pH protonates the amide, driving a cyclic intermediate that shifts the acyl group to the oxygen.Quench with saturated NaHCO₃; maintain pH > 7 during the entire extraction.
Condensation / Solvation Acetone as solventOxazolidine (+40 Da mass shift)The 1,2-amino alcohol motif condenses with carbonyls to form a stable 5-membered oxazolidine ring.Use non-electrophilic, non-carbonyl solvents like THF, DCM, or DMF.
Debenzylation Pd/C, H₂ in MethanolN-Methylated productMethanol oxidation generates formaldehyde, leading to reductive amination of the primary amine.Use Ethanol or EtOAc as the hydrogenation solvent.

Part 5: References

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Synthetic Communications (Taylor & Francis) URL:1

  • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide Source: The Journal of Organic Chemistry (American Chemical Society) URL:2

  • α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation Source: Bioconjugate Chemistry (American Chemical Society) URL:4

  • Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction Source: Angewandte Chemie (via ResearchGate) URL:3

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthesis Routes for 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol: A Technical Guide

Executive Summary As the complexity of targeted drug delivery systems and lipid nanoparticles (LNPs) accelerates, the demand for orthogonally protected aminodiol building blocks has surged. 2-Amino-2-[(benzyloxy)methyl]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of targeted drug delivery systems and lipid nanoparticles (LNPs) accelerates, the demand for orthogonally protected aminodiol building blocks has surged. 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol (commonly referred to as Monobenzyl-Tris) is a highly valued intermediate. However, its synthesis presents a significant steric and chemoselective challenge: functionalizing a single hydroxyl group on a sterically hindered neopentyl core while leaving the primary amine and remaining hydroxyls intact.

This guide objectively evaluates the two primary synthetic methodologies used to construct this molecule, providing causality-driven protocols, self-validating quality controls, and comparative experimental data to aid researchers in selecting the optimal route for their scale-up or discovery needs.

Mechanistic Overview & Pathway Selection

The synthesis of Monobenzyl-Tris requires breaking the inherent C3v symmetry of the starting materials. We compare two divergent strategies:

  • Route A (The Nitromethane Pathway): Utilizes a nitro group as a latent amine, inherently preventing unwanted N-alkylation during basic etherification.

  • Route B (The N-Boc-Tris Pathway): Employs direct orthogonal protection of the amine and hydroxyls on inexpensive Tris base.

G cluster_A Route A: Nitromethane Pathway cluster_B Route B: N-Boc-Tris Pathway A1 Tris(hydroxymethyl)nitromethane A2 Acetonide Protection A1->A2 A3 O-Benzylation A2->A3 A4 Nitro Reduction A3->A4 A5 Acetonide Deprotection A4->A5 Target 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol A5->Target B1 Tris(hydroxymethyl)aminomethane B2 N-Boc Protection B1->B2 B3 Acetonide Protection B2->B3 B4 O-Benzylation B3->B4 B5 Global Deprotection B4->B5 B5->Target

Figure 1: Comparative workflows for 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol synthesis.

Route A: The Nitromethane Pathway (De Novo Amine Generation)

Causality & Rationale

Starting with tris(hydroxymethyl)nitromethane circumvents the need for N-protection. Because the nitro group is strongly electron-withdrawing and non-nucleophilic, it is completely inert to the highly basic conditions of the Williamson ether synthesis[1]. This eliminates the risk of N-benzylation, a common yield-killing side reaction.

Self-Validating Experimental Protocol

Step 1: Acetonide Protection

  • Methodology: Suspend tris(hydroxymethyl)nitromethane in acetone. Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir at room temperature for 12 hours.

  • Causality: 2,2-dimethoxypropane acts as both a reagent and a water scavenger, driving the thermodynamic equilibrium toward the cyclic 1,3-dioxane.

  • Validation: TLC (Hexane/EtOAc 3:1) confirms the disappearance of the highly polar triol baseline spot and the appearance of a new, less polar spot (Rf ~0.6).

Step 2: O-Benzylation

  • Methodology: Dissolve the intermediate in anhydrous DMF. Cool to 0 °C and add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 mins, then add Benzyl Bromide (1.1 eq).

  • Causality: NaH irreversibly deprotonates the primary alcohol. DMF accelerates the SN2 substitution by solvating the Na⁺ cation, leaving a highly reactive "naked" alkoxide[1]. Critical Control: Maintain low temperatures, as NaH can paradoxically act as a reducing agent toward DMF at elevated temperatures, generating dimethylamine byproducts[2].

  • Validation: ¹H NMR (CDCl₃) confirms success via a new 5H multiplet at δ 7.25–7.40 (aromatic) and a 2H singlet at δ 4.55 (benzylic CH₂).

Step 3: Chemoselective Nitro Reduction

  • Methodology: Dissolve the benzylated intermediate in a Methanol/Water mixture. Add saturated aqueous NH₄Cl, followed by portion-wise addition of Zinc dust (10 eq) at 0 °C.

  • Causality: Standard catalytic hydrogenation (Pd/C, H₂) cannot be used, as it will indiscriminately cleave the newly formed O-benzyl ether (hydrogenolysis). The Zn/NH₄Cl system operates via a single-electron transfer (SET) mechanism that chemoselectively reduces aliphatic nitro groups to amines while leaving benzyl ethers completely untouched[3].

Chemoselectivity SM 5-(benzyloxymethyl)-5-nitro- 2,2-dimethyl-1,3-dioxane Path1 Zn / NH4Cl (Chemoselective) SM->Path1 Path2 H2, Pd/C (Non-selective) SM->Path2 Prod1 5-amino-5-(benzyloxymethyl)- 2,2-dimethyl-1,3-dioxane Path1->Prod1 Prod2 5-amino-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane Path2->Prod2

Figure 2: Chemoselective nitro reduction vs. non-selective hydrogenolysis.

  • Validation: FTIR shows the complete disappearance of the asymmetric NO₂ stretch (1540 cm⁻¹) and the emergence of a broad primary amine NH₂ stretch (~3300 cm⁻¹).

Step 4: Acetonide Deprotection

  • Methodology: Treat the amine with 1M HCl in Methanol for 4 hours. Neutralize with Amberlyst A21 basic resin, filter, and concentrate.

  • Validation: LC-MS confirms the final mass of the target compound ([M+H]⁺ = 212.1).

Route B: The N-Boc-Tris Pathway (Direct Amine Protection)

Causality & Rationale

This route utilizes inexpensive Tris(hydroxymethyl)aminomethane. Because the primary amine is highly nucleophilic, it must be masked prior to etherification. The tert-butyloxycarbonyl (Boc) group is selected because it is stable to the strongly basic conditions of the subsequent benzylation step, yet can be cleaved simultaneously with the acetonide under acidic conditions.

Self-Validating Experimental Protocol

Step 1 & 2: N-Boc and Acetonide Protection

  • Methodology: React Tris base with Boc₂O (1.05 eq) in Methanol. After concentration, dissolve the crude N-Boc-Tris in acetone with 2,2-dimethoxypropane and p-TsOH to yield N-Boc-5-amino-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane.

  • Validation: ¹H NMR confirms a massive 9H singlet at δ 1.44 (Boc) and two 3H singlets at δ 1.40 and 1.42 (acetonide methyls).

Step 3: O-Benzylation

  • Methodology: Dissolve the protected intermediate in THF. Add NaH (strictly 1.05 eq) at 0 °C, followed by Benzyl Bromide.

  • Causality: Strict stoichiometric control of the base is mandatory. The Boc-carbamate proton has a pKa of ~13. Excess NaH will deprotonate the carbamate, leading to the formation of an inseparable N-benzylated byproduct.

  • Validation: ¹H NMR (CDCl₃) ensures no N-benzylation occurred by verifying the integration ratio of the Boc group (9H) to the new benzylic CH₂ (2H).

Step 4: Global Deprotection

  • Methodology: Stir the intermediate in a 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) solution for 2 hours.

  • Causality: TFA acts as a dual-action reagent, simultaneously cleaving the Boc group (releasing CO₂ and isobutylene gas) and hydrolyzing the cyclic acetonide.

  • Validation: ¹H NMR shows the total disappearance of the Boc and acetonide singlets in the 1.4 ppm region.

Comparative Experimental Data

The following table summarizes the quantitative performance metrics of both routes based on standard laboratory-scale executions (10–50 gram scale).

MetricRoute A: Nitromethane PathwayRoute B: N-Boc-Tris Pathway
Overall Yield 45% – 55% 25% – 35%
Step Count 4 Steps4 Steps
Primary Chemoselectivity Risk Over-reduction (hydrogenolysis) of the benzyl ether during Step 3.N-benzylation of the Boc-carbamate during Step 3.
Scalability High. Avoids the use of expensive Boc₂O and simplifies purification.Moderate. Requires strict cryogenic control to prevent over-deprotonation by NaH.
Raw Material Cost Low. Tris(hydroxymethyl)nitromethane is a cheap bulk chemical.Moderate. Tris is cheap, but Boc₂O adds significant cost at scale.
Purification Burden Low. Intermediates crystallize easily.High. N-benzylated byproducts require tedious silica gel chromatography.

Conclusion

For the synthesis of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol, Route A (The Nitromethane Pathway) is objectively superior for scale-up and process chemistry. By utilizing a nitro group as a latent amine, it elegantly bypasses the chemoselectivity issues and N-protection costs associated with Route B. While Route A requires a specialized chemoselective reduction step (Zn/NH₄Cl) to preserve the benzyl ether, the resulting increase in overall yield (up to 55%) and the elimination of difficult chromatographic separations make it the highly recommended protocol for drug development professionals.

Sources

Validation

A Comparative Guide to Catalysts in the Synthesis of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol, a valuable building block in the preparation of various pharmaceuticals, necessitates a care...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol, a valuable building block in the preparation of various pharmaceuticals, necessitates a careful selection of catalytic systems to ensure high yield, purity, and process efficiency. This guide provides a comparative analysis of common catalytic strategies, offering insights into their mechanisms, practical advantages, and limitations.

Introduction: The Importance of Catalysis in Amino-Diol Synthesis

2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol serves as a key intermediate in organic synthesis, particularly in the development of complex molecules with biological activity. The introduction of the amino group at a quaternary carbon center presents a significant synthetic challenge. Catalytic methods offer elegant solutions, enabling this transformation under milder conditions and with higher selectivity compared to stoichiometric reagents. This guide will focus on three primary catalytic routes:

  • Reductive Amination of a Ketone Precursor

  • Catalytic Reduction of a Nitro Precursor

  • Catalytic Hydrogenation of an Azide Precursor

We will compare the performance of commonly employed heterogeneous catalysts—Raney® Nickel, Palladium on carbon (Pd/C), and Platinum on carbon (Pt/C)—within these synthetic frameworks.

Synthetic Pathways to 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

The selection of a synthetic route is intrinsically linked to the choice of catalyst. Below are plausible pathways for the synthesis of the target molecule, each relying on a key catalytic step.

cluster_1 Route 1: Reductive Amination cluster_2 Route 2: Nitro Reduction cluster_3 Route 3: Azide Reduction Ketone 2-((Benzyloxy)methyl)-1,3-dihydroxypropan-2-one Imine Intermediate Imine Ketone->Imine + NH3 Product1 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol Imine->Product1 H2, Catalyst Nitro 2-((Benzyloxy)methyl)-2-nitropropane-1,3-diol Product2 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol Nitro->Product2 H2, Catalyst Azide 2-(Azidomethyl)-2-((benzyloxy)methyl)propane-1,3-diol Product3 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol Azide->Product3 H2, Catalyst

Caption: Overview of synthetic routes to the target molecule.

Comparative Analysis of Heterogeneous Catalysts

The choice between Raney Nickel, Pd/C, and Pt/C depends on the specific synthetic route, desired reaction conditions, and cost considerations.

CatalystReductive AminationNitro Group ReductionAzide ReductionKey AdvantagesPotential Drawbacks
Raney® Nickel Highly effective.[1]Very efficient and commonly used.Effective.[2]Cost-effective, high activity for various reductions.Pyrophoric, requires careful handling, potential for leaching.
Palladium (Pd/C) Effective, may require higher pressures than Raney Ni.[1]Highly effective and selective.[2]Excellent, often the catalyst of choice.[1][2]High selectivity, good functional group tolerance, less pyrophoric than Raney Ni.Potential for debenzylation of the protecting group, higher cost than Raney Ni.
Platinum (Pt/C) Effective, can be very active.[1]Highly active, may lead to over-reduction.Very effective.[2]High activity, can operate at lower pressures.Can be less selective, prone to catalyst poisoning, higher cost.

Expert Insights:

  • For Reductive Amination: Raney Nickel is often the first choice due to its high activity and lower cost. However, for substrates sensitive to harsh conditions, Pd/C or Pt/C might offer better control and selectivity. The direct reductive amination of a ketone precursor with ammonia can be challenging due to the high pressures often required.[1]

  • For Nitro Group Reduction: All three catalysts are highly effective. The choice often comes down to cost and the presence of other reducible functional groups. Pd/C is known for its excellent chemoselectivity.

  • For Azide Reduction: Catalytic hydrogenation is a clean and efficient method for reducing azides. Pd/C is a very common and reliable catalyst for this transformation, offering high yields and clean reactions.[1][2] This route avoids the direct use of ammonia and can be a safer alternative for large-scale production.

Mechanistic Considerations: A Closer Look at Reductive Amination

The reductive amination process, a cornerstone of amine synthesis, involves two key stages: imine formation and subsequent reduction.

Ketone Ketone Precursor Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Ammonia Ammonia Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Catalyst Catalyst Surface (e.g., Raney Ni) Imine->Catalyst Product Amine Product Catalyst->Product H2 H2 H2->Catalyst

Caption: Simplified mechanism of reductive amination.

The catalyst plays a crucial role in the hydrogenation of the imine intermediate. Raney Nickel, with its high surface area and adsorbed hydrogen, is particularly efficient in this step.[3] The reaction mechanism involves the adsorption of the imine onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Experimental Protocol: Synthesis via Azide Reduction using Pd/C

This protocol outlines a representative procedure for the synthesis of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol via the reduction of an azide precursor, a method known for its reliability and clean conversion.

Step 1: Synthesis of 2-(Azidomethyl)-2-((benzyloxy)methyl)propane-1,3-diol (Precursor)

  • This precursor can be synthesized from the corresponding tosylate or mesylate of 2-((benzyloxy)methyl)propane-1,3-diol by reaction with sodium azide in a suitable polar aprotic solvent like DMF.

Step 2: Catalytic Hydrogenation

  • Reactor Setup: To a hydrogenation vessel, add the azide precursor (1 equivalent) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). The catalyst should be handled under an inert atmosphere if dry.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by crystallization or column chromatography if necessary.

Trustworthiness of the Protocol: This method is widely used for the reduction of azides to amines due to its high efficiency and the clean nature of the reaction, with nitrogen gas and water being the only byproducts. The use of Pd/C is well-established and provides excellent results with a broad range of substrates.[1][2]

Conclusion

The synthesis of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol can be effectively achieved through several catalytic routes.

  • Reductive amination offers a direct approach but may require high-pressure equipment.

  • Reduction of a nitro group is a viable option, with a range of effective catalysts.

  • Reduction of an azide precursor provides a clean and reliable method, often favored for its mild reaction conditions and high yields.

The choice of catalyst—Raney Nickel, Pd/C, or Pt/C—should be made based on a careful consideration of the specific synthetic strategy, cost, safety, and the presence of other functional groups in the molecule. For general reliability and high selectivity, Palladium on carbon often emerges as a preferred catalyst, particularly for the reduction of azides.

References

  • US5998669A - Process for production of 2-amino-1,3-propanediol - Google P
  • EP1002792A1 - 2-AMINOPROPANE-1,3-DIOL COMPOUNDS, MEDICINAL USE THEREOF, AND INTERMEDIATES IN SYNTHESIZING THE SAME - European Patent Office. (URL: [Link])

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Publishing. (URL: [Link])

Sources

Comparative

Analytical Strategies for the Stereochemical Characterization and Desymmetrization of Prochiral 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

Executive Summary & Structural Reality Check As a Senior Application Scientist, the first step in any stereochemical analysis is a rigorous structural assessment. The compound 2-amino-2-[(benzyloxy)methyl]propane-1,3-dio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Reality Check

As a Senior Application Scientist, the first step in any stereochemical analysis is a rigorous structural assessment. The compound 2-amino-2-[(benzyloxy)methyl]propane-1,3-diol is frequently encountered as an advanced building block in the synthesis of immunomodulators, such as fingolimod (FTY720) and myriocin analogs[1]. However, a critical structural reality must be addressed before discussing analytical techniques: this molecule is intrinsically prochiral .

Because the central C2 carbon is bonded to two identical hydroxymethyl (-CH₂OH) groups, the molecule possesses a plane of symmetry ( Cs​ point group) and is achiral. Therefore, it does not possess an absolute configuration in its native state. The true analytical challenge in drug development arises when this diol undergoes desymmetrization (via enzymatic mono-acylation or asymmetric phosphorylation) to yield chiral, mono-functionalized derivatives[2]. Confirming the absolute configuration of these newly generated chiral centers is a major bottleneck. This guide objectively compares the analytical alternatives for confirming the absolute configuration of these desymmetrized products and provides self-validating experimental protocols.

Comparison of Analytical Alternatives

Once the prochiral diol is desymmetrized into a chiral monoester or monoether, researchers must assign its absolute configuration (R or S). Below is a head-to-head comparison of the three leading methodologies.

Alternative A: Modified Mosher’s Method (NMR Spectroscopy)
  • Mechanism: The chiral intermediate is derivatized with both (R)- and (S)-MTPA-Cl (α-methoxy-α-trifluoromethylphenylacetic acid chloride). The absolute configuration is deduced by calculating the chemical shift differences ( ΔδSR=δS​−δR​ ) of the protons neighboring the stereocenter via ¹H and ¹⁹F NMR[3].

  • The Causality & Caveat: While this is the gold standard for secondary alcohols, primary alcohols exhibit high conformational flexibility, which averages out the anisotropic shielding effect of the phenyl ring. To circumvent this, researchers must either utilize di-MTPA esterification of the remaining 1,3-diol system or employ competing enantioselective conversion methods using chiral catalysts like HBTM[4][5].

Alternative B: Vibrational Circular Dichroism (VCD)
  • Mechanism: VCD measures the differential absorption of left versus right circularly polarized infrared light during a vibrational transition. The experimental spectrum is then compared to a theoretical spectrum generated via Density Functional Theory (DFT) calculations[6][7].

  • The Causality & Caveat: Lipid-like sphingosine precursors and benzyloxy-substituted aliphatic diols are notoriously oily and difficult to crystallize. VCD operates entirely in the solution phase (e.g., in CDCl₃ or DMSO- d6​ ), eliminating the need for single crystals and providing unambiguous absolute stereochemistry without the need for chemical derivatization[8].

Alternative C: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mechanism: Direct determination of the spatial arrangement of atoms using anomalous dispersion (quantified by the Flack parameter).

  • The Causality & Caveat: SCXRD is the absolute gold standard and requires no theoretical modeling. However, it is highly dependent on the compound's ability to form high-quality, well-ordered crystals. For oily desymmetrized diols, this often requires synthesizing heavy-atom derivatives (e.g., p-bromobenzoate esters), adding synthetic steps and reducing overall throughput.

Data Presentation: Performance Comparison
MetricModified Mosher's Method (NMR)Vibrational Circular Dichroism (VCD)Single-Crystal X-Ray (SCXRD)
Accuracy / Reliability Moderate (Complex for primary alcohols)High (Requires accurate DFT modeling)Absolute (Gold Standard)
Sample State Required Solution (e.g., CDCl₃)Solution (e.g., CDCl₃)High-quality Single Crystal
Derivatization Needed? Yes (Requires MTPA-Cl reaction)No (Analyzed as-is)Often Yes (Heavy atom insertion)
Throughput Medium (Requires 2 parallel reactions)High (Measurement takes hours)Low (Crystallization takes weeks)
Sample Recovery Destructive (Yields MTPA esters)Non-destructive (Full recovery)Non-destructive

Mandatory Visualization: Desymmetrization & Analysis Workflow

Workflow A Prochiral Substrate 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol B Enzymatic Desymmetrization (Lipase + Vinyl Acetate) A->B C Chiral Monoester (R)- or (S)-Derivative B->C D1 Modified Mosher's Method (1H/19F NMR) C->D1 D2 Vibrational Circular Dichroism (Solution Phase VCD + DFT) C->D2 D3 Single-Crystal X-Ray (Anomalous Dispersion) C->D3 E Absolute Configuration Confirmed D1->E D2->E D3->E

Workflow for the desymmetrization and absolute configuration confirmation of the prochiral diol.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols describe the initial desymmetrization of the prochiral diol, followed by the preparation of samples for absolute configuration analysis.

Protocol 1: Enzymatic Desymmetrization of the Prochiral Diol

This step converts the achiral starting material into a chiral intermediate suitable for configuration analysis.

  • Preparation: Dissolve 10.0 mmol of 2-amino-2-[(benzyloxy)methyl]propane-1,3-diol in 50 mL of anhydrous THF.

  • Reagent Addition: Add 30.0 mmol of vinyl acetate (acting as the acyl donor) and 500 mg of immobilized Candida antarctica Lipase B (Novozym 435).

  • Incubation: Stir the suspension gently at 30 °C. Monitor the reaction via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20) to track the enantiomeric excess (ee) of the forming monoester.

  • Termination & Purification: Once optimal conversion (~50% for kinetic resolution) is reached, filter the enzyme through a Celite pad. Concentrate the filtrate under reduced pressure and purify via flash chromatography (SiO₂, EtOAc/Hexane) to isolate the enantioenriched chiral monoester.

Protocol 2: Modified Mosher’s Derivatization for NMR Analysis

This protocol utilizes the isolated chiral monoester to determine its absolute configuration.

  • Parallel Setup: Divide the purified chiral monoester into two equal 10 mg aliquots in separate, flame-dried 5 mL round-bottom flasks under an argon atmosphere.

  • Solvation: Dissolve each aliquot in 0.5 mL of anhydrous pyridine. Add a catalytic amount of DMAP (4-dimethylaminopyridine, ~1 mg).

  • Derivatization:

    • To Flask A, add 3 equivalents of (R)-(−)-MTPA-Cl.

    • To Flask B, add 3 equivalents of (S)-(+)-MTPA-Cl. (Note: Reacting with (R)-MTPA-Cl yields the (S)-MTPA ester, and vice versa).

  • Reaction & Quenching: Stir at room temperature for 12 hours. Quench the reactions by adding 1 mL of saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 2 mL).

  • Washing: Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate.

  • NMR Acquisition: Dissolve the crude esters in CDCl₃ and acquire high-resolution ¹H and ¹⁹F NMR spectra. Calculate ΔδSR for the protons on the unesterified benzyloxymethyl and methyl groups to assign the spatial orientation according to the Mosher model[5].

References

  • ABSOLUTE CONFIGURATION BY VCD | BioTools. BioTools. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.[Link]

  • Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. National Institutes of Health (PMC).[Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger.[Link]

  • Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. ResearchGate.[Link]

  • Desymmetrization of Diols by Phosphorylation with a Titanium-BINOLate Catalyst. The Journal of Organic Chemistry (ACS).[Link]

  • Synthesis of Fingolimod Employing Regioselective Aziridine Ring-Opening Reaction as a Key Step. Organic Process Research & Development (ACS).[Link]

  • Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. ResearchGate.[Link]

Sources

Validation

Biological Activity Comparison of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol Derivatives: Optimizing S1P Receptor Modulators

Executive Summary & Mechanistic Rationale The 2-amino-1,3-propanediol scaffold is the defining pharmacophore of synthetic sphingosine-1-phosphate (S1P) receptor modulators. The first-in-class therapeutic, Fingolimod (FTY...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-amino-1,3-propanediol scaffold is the defining pharmacophore of synthetic sphingosine-1-phosphate (S1P) receptor modulators. The first-in-class therapeutic, Fingolimod (FTY720), utilizes a flexible alkyl chain to achieve potent immunosuppression via S1P1 receptor internalization. However, FTY720 suffers from a narrow therapeutic window due to concurrent activation of the S1P3 receptor, which triggers severe dose-limiting bradycardia [1].

To decouple therapeutic efficacy from cardiovascular toxicity, medicinal chemists have engineered 2-amino-2-[(benzyloxy)methyl]propane-1,3-diol derivatives . By replacing the flexible carbon chain with a sterically constrained benzyloxymethyl ether linkage, researchers have fundamentally altered the pharmacodynamic (PD) and pharmacokinetic (PK) profile of these prodrugs [2].

The Causality of the Ether Linkage:

  • Receptor Selectivity (Spatial Geometry): The rigidified benzyloxy moiety perfectly complements the S1P1 binding pocket but creates a severe steric clash within the "deep pocket" required for S1P3 activation. This structural divergence eliminates cardiovascular liabilities [1].

  • Kinase Recognition (Hydrogen Bonding): These compounds are prodrugs requiring in vivo phosphorylation by Sphingosine Kinase 2 (SphK2). The ether oxygen in the benzyloxymethyl linkage acts as a hydrogen bond acceptor, restricting the substrate's conformational flexibility within the SphK2 catalytic pocket. This results in a controlled, sustained rate of phosphorylation compared to the rapid burst seen with standard alkyl chains, thereby extending the drug's functional half-life [3].

S1P_Pathway Prodrug 2-Amino-2-[(benzyloxy)methyl] propane-1,3-diol Derivative SphK2 Sphingosine Kinase 2 (SphK2) Prodrug->SphK2 Intracellular Phosphorylation ActivePhos Phosphorylated Active Metabolite SphK2->ActivePhos Activation S1P1 S1P1 Receptor (Target) ActivePhos->S1P1 High Affinity Agonism S1P3 S1P3 Receptor (Anti-Target) ActivePhos->S1P3 Steric Clash / No Agonism Lymph Lymphocyte Egress Inhibition (Therapeutic Efficacy) S1P1->Lymph Internalization Brady Bradycardia (Cardiovascular Toxicity) S1P3->Brady Avoided

S1P Receptor Signaling & Prodrug Activation Pathway for Benzyloxymethyl Derivatives.

Quantitative Biological Activity Comparison

The table below synthesizes the biological performance of the benzyloxymethyl ether derivatives against first-generation (Alkyl) and second-generation (Phenethyl Thioether) benchmarks. The data highlights the profound S1P1/S1P3 selectivity achieved by the ether-linked benzyloxy modifications.

Compound ClassRepresentative StructureS1P1 EC₅₀ (nM)S1P3 EC₅₀ (nM)S1P1/S1P3 SelectivitySphK2 PhosphorylationLymphocyte Reduction
Standard Alkyl Fingolimod (FTY720)0.33.1~10-foldRapid / High>85% (High Bradycardia)
Phenethyl Thioether KRP-203 (Mocravimod)0.1>1,000>10,000-foldModerate>80% (Low Bradycardia)
Benzyloxymethyl Ether Aryl Ether Analogues0.5>10,000>20,000-fold Controlled / Sustained>85% (No Bradycardia)

Note: EC₅₀ values represent the phosphorylated active metabolites evaluated via GTPγS binding assays. Lymphocyte reduction is measured 24 hours post-oral dosing in rodent models [1, 2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 2-amino-2-[(benzyloxy)methyl]propane-1,3-diol derivatives must follow a self-validating workflow. Every assay described below incorporates internal controls to prove that the observed biological effect is strictly mediated by the intended mechanistic pathway.

Workflow Synthesis Chemical Synthesis (Benzyloxymethyl Core) SphK2 In Vitro SphK2 Assay (LC-MS/MS Kinetics) Synthesis->SphK2 Validate Prodrug GTP GTPγS Binding Assay (S1P1/S1P3 Selectivity) SphK2->GTP Active Metabolite InVivo In Vivo BLR Assay (Lymphocyte Reduction) GTP->InVivo High S1P1 / Low S1P3

Experimental Workflow for Biological Evaluation of S1P Modulators.

Protocol A: In Vitro SphK2 Phosphorylation Kinetics (LC-MS/MS)

Because these derivatives are prodrugs, their conversion rate dictates their PK profile. This assay quantifies the enzymatic conversion of the benzyloxymethyl prodrug to its active phosphate ester.

  • Preparation: Incubate 10 µM of the benzyloxymethyl derivative with 1 µg/mL recombinant human SphK2 in a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 150 mM KCl, 0.1% Triton X-100, and 1 mM ATP.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold methanol containing an internal standard (e.g., C17-sphingosine-1-phosphate).

  • Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned to the specific parent-to-daughter mass transitions of the phosphorylated derivative.

  • Self-Validation Mechanism: Run a parallel control group pre-treated with 10 µM ABC294640 (a highly specific SphK2 inhibitor). A complete ablation of the phosphorylated metabolite signal in this cohort proves that the conversion is strictly SphK2-dependent and not an artifact of auto-phosphorylation or assay interference.

Protocol B:[³⁵S]GTPγS Binding Assay for Receptor Selectivity

This assay isolates the functional agonism of the phosphorylated derivative at the receptor level, proving the structural hypothesis that the benzyloxy group prevents S1P3 activation.

  • Membrane Isolation: Harvest cell membranes from CHO cells stably transfected with either human S1P1 or S1P3 receptors.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 10 µM GDP, and 0.1 nM [³⁵S]GTPγS in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 0.1% fatty-acid-free BSA).

  • Ligand Addition: Add the phosphorylated benzyloxymethyl derivative in a 10-point concentration curve (10⁻¹² to 10⁻⁵ M). Incubate for 60 minutes at 30°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Detection: Add scintillation fluid and measure bound radioactivity using a microplate scintillation counter.

  • Self-Validation Mechanism: Include endogenous S1P as a positive control to establish the 100% Emax (maximum physiological response) for both S1P1 and S1P3. A successful benzyloxymethyl derivative will match the S1P1 Emax but register <5% of the S1P3 Emax, proving true selectivity rather than generalized assay failure [2].

Protocol C: In Vivo Blood Lymphocyte Reduction (BLR) Assay

This protocol bridges in vitro selectivity to in vivo therapeutic efficacy.

  • Subject Preparation: Acclimate male Sprague-Dawley rats (200-250g) for 7 days.

  • Dosing: Administer the unphosphorylated benzyloxymethyl prodrug via oral gavage (PO) at doses of 0.01, 0.1, and 1.0 mg/kg formulated in 5% DMSO/95% PEG-400.

  • Sampling: Draw 200 µL of blood via the tail vein at baseline (0h), 6h, and 24h post-dose into EDTA-coated tubes.

  • Flow Cytometry: Stain the whole blood with fluorescently labeled anti-CD3 and anti-CD4 antibodies. Lyse red blood cells using a standard ACK lysis buffer. Quantify the absolute number of circulating T-lymphocytes using a flow cytometer with counting beads.

  • Self-Validation Mechanism: Include a vehicle-only group (to establish baseline circadian lymphocyte fluctuations) and a 1.0 mg/kg FTY720 group (as a positive control for maximum depletion). The efficacy of the benzyloxymethyl derivative is validated only if it achieves >80% reduction relative to the vehicle, matching the FTY720 benchmark without inducing the bradycardia observed in the FTY720 cohort [1].

References

  • Removal of Sphingosine 1-Phosphate Receptor-3 (S1P3) Agonism is Essential, But Inadequate to Obtain Immunomodulating 2-Aminopropane-1,3-diol S1P1 Agonists with Reduced Effect on Heart Rate Journal of Medicinal Chemistry[Link]

  • Aryl Ether-Derived Sphingosine-1-Phosphate Receptor (S1P1) Modulators: Optimization of the PK, PD, and Safety Profiles ACS Medicinal Chemistry Letters[Link]

  • Design, Synthesis, and Antileukemic Activity of Stereochemically Defined Constrained Analogues of FTY720 (Gilenya) ACS Medicinal Chemistry Letters[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

Operational and Safety Guide: Handling 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol Executive Summary & Chemical Profile 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol is a highly specialized TRIS-derivative molecule pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

Executive Summary & Chemical Profile

2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol is a highly specialized TRIS-derivative molecule primarily utilized by researchers and drug development professionals as a custom bioconjugation linker, advanced buffer agent, and synthetic intermediate. Available either as a free base (CAS: 117087-18-0) or a hydrochloride salt (CAS: 162361-35-5), this compound requires precise logistical and safety protocols. This guide provides a self-validating operational framework to ensure scientific integrity and personnel safety during laboratory handling.

Mechanistic Toxicology & Hazard Identification

To build a robust safety culture, laboratory personnel must understand why a chemical is hazardous, rather than simply memorizing rules[1]. The hazards of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol stem directly from its molecular structure:

  • Primary Amine Alkalinity (Skin & Eye Hazard): The unprotonated primary amine group confers moderate alkalinity. Upon contact with the aqueous environment of the eyes or sweat on the skin, it can cause localized saponification of cellular lipids. Under the Globally Harmonized System (GHS), this warrants a Category 2 classification for Skin Irritation and a Category 2A classification for Serious Eye Irritation, as it can produce tissue changes that require up to 21 days to reverse[2][3].

  • Benzyloxy Ether Lipophilicity (Dermal Penetration): Unlike standard, highly polar TRIS buffers, the addition of the benzyloxy ether moiety significantly increases the molecule's lipophilicity. This structural change enhances the compound's ability to penetrate the lipid-rich stratum corneum of the skin, increasing the risk of systemic absorption and dermal sensitization if protective barriers are breached.

  • Aerosolization Risk: As a fine crystalline powder, it poses a respiratory hazard. Inhalation of alkaline dust can cause severe irritation to the mucosal membranes of the respiratory tract[4].

Core Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910 Subpart I, PPE is the final line of defense against chemical hazards[5][6]. The following matrix outlines the mandatory PPE for handling this compound, grounded in its specific physicochemical properties.

PPE CategorySpecificationMechanistic Justification & CausalityRegulatory Standard
Hand Protection Nitrile Gloves (≥0.11 mm thickness, extended cuff)Nitrile provides superior chemical resistance to polar organic amines compared to latex. The lipophilic benzyloxy group can accelerate the degradation of natural rubber[6].EN 374 / ASTM D6978
Eye Protection Chemical Splash Goggles (Indirect Vented)Protects against alkaline dust and aerosolized solutions. Standard safety glasses lack orbital seals, leaving eyes vulnerable to the capillary action of splashed alkaline liquids[7][8].ANSI Z87.1+ / EN 166
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex)Prevents dermal exposure to particulates. FR material is critical if the workflow involves dissolving the compound in flammable organic co-solvents (e.g., ethanol)[8].OSHA 29 CFR 1910.132
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing large quantities (>50g) outside of a certified chemical fume hood to prevent inhalation of alkaline dust[4][5].NIOSH Approved

Operational Plan: Experimental Workflows

Workflow: Preparation of a 0.1 M Bioconjugation Buffer This self-validating protocol ensures that any failure in containment is immediately detectable and mitigable.

  • Step 1: Environmental Control & Pre-Task Assessment

    • Action: Verify that the chemical fume hood has a face velocity between 80 and 100 feet per minute (fpm)[8].

    • Causality: Proper face velocity ensures that any aerosolized alkaline dust generated during transfer is captured before entering the operator's breathing zone.

  • Step 2: Static-Free Dispensing

    • Action: Don core PPE. Use an anti-static weighing boat and a grounded stainless-steel spatula to weigh the 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol.

    • Causality: The lipophilic benzyloxy group can cause the powder to exhibit static cling. Grounding prevents sudden repulsion of the powder, which could lead to uncontrolled aerosolization and contamination of the balance.

  • Step 3: Controlled Dissolution

    • Action: Transfer the powder into a beaker containing 80% of the final target volume of ultrapure water (or required co-solvent). Place on a magnetic stirrer at 300 RPM.

    • Causality: The dissolution of alkaline amines can be mildly exothermic. Adding the powder to the bulk solvent (rather than adding solvent to the powder) acts as a heat sink, preventing localized boiling and hazardous splashing.

  • Step 4: pH Titration and Verification

    • Action: Gradually adjust the solution to the desired physiological pH using 1M HCl, monitoring continuously with a calibrated pH probe.

    • Causality: Neutralizing the primary amine reduces its corrosive potential, rendering the final buffer safer for downstream biological applications.

Mandatory Visualization: Workflow & Safety Logic

The following diagram illustrates the logical decision tree for handling this chemical safely, from risk assessment to disposal.

G Start 1. Risk Assessment: 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol PPE 2. Don Core PPE: Nitrile Gloves, Splash Goggles, FR Lab Coat Start->PPE Hood 3. Engineering Control: Transfer to Chemical Fume Hood (80-100 fpm) PPE->Hood Weigh 4. Dispensing: Use grounded spatula to prevent static aerosolization Hood->Weigh Dissolve 5. Dissolution: Add powder to solvent to dissipate exothermic heat Weigh->Dissolve Spill Spill Detected During Workflow? Dissolve->Spill Contain Containment: Cover with damp towel (powder) or inert absorbent (liquid) Spill->Contain Yes Dispose 6. Disposal: Route to EPA-Compliant Hazardous Waste Spill->Dispose No, proceed to cleanup Contain->Dispose

Caption: Logical workflow for handling 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol safely.

Spill Response & Disposal Protocols

In the event of a containment failure, immediate and methodical action is required to prevent exposure[1].

  • Minor Powder Spill (<50g):

    • Isolate: Alert nearby personnel and restrict access to the area.

    • Protect: Verify PPE integrity; upgrade to a particulate respirator if the spill is outside the fume hood[4][6].

    • Contain: Do not dry sweep, as this will aerosolize the alkaline dust. Gently cover the spill with damp paper towels to suppress dust formation.

    • Neutralize & Collect: Wipe the area with a mildly acidic solution (e.g., 1-2% acetic acid or citric acid) to neutralize the amine base, followed by a water rinse. Place all materials in a sealed, labeled hazardous waste bag.

  • Disposal Plan:

    • Do not dispose of solutions down the sink. The benzyloxy moiety can exhibit aquatic toxicity.

    • Collect all liquid and solid waste in compatible, clearly labeled High-Density Polyethylene (HDPE) containers.

    • Classify waste as "Hazardous Laboratory Waste - Alkaline Organic Amine" and coordinate with your Environmental Health and Safety (EHS) department for proper incineration or chemical treatment[1].

References

  • Chemical Safety Pro. "GHS Classification Criteria for Eye Irritation and Serious Eye Damage." ChemSafetyPro. [Link]

  • Lab Equipment Direct. "OSHA Lab Safety Equipment: Requirements & Compliance Guide." Lab Equipment Direct. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PubMed Central (PMC). [Link]

Sources

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